7-Bromo-8-methoxyquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSQHBIDZNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Bromo-8-methoxyquinoline chemical structure and properties
Introduction: The Quinoline Scaffold and the Significance of 7-Bromo-8-methoxyquinoline
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its electronic and steric properties, thereby influencing its interaction with biological targets. This compound is a halogenated derivative that serves as a versatile building block for the synthesis of more complex molecules. The presence of a bromine atom at the 7-position and a methoxy group at the 8-position provides two key points for chemical modification, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a quinoline core substituted with a bromine atom at the C7 position and a methoxy group at the C8 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrNO | Inferred from structure |
| Molecular Weight | 238.08 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[2] |
| SMILES | COC1=C(Br)C=CC2=C1N=CC=C2 | Inferred from structure |
| InChI | InChI=1S/C10H8BrNO/c1-13-9-7(11)3-2-6-4-5-12-10(6)8(9)11/h2-6H,1H3 | Inferred from structure |
| InChIKey | Not readily available | |
| CAS Number | Not readily available |
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the regioselective bromination of 8-hydroxyquinoline to yield 7-bromo-8-hydroxyquinoline. The subsequent step is the methylation of the hydroxyl group to afford the final product.
Part 1: Synthesis of 7-Bromo-8-hydroxyquinoline
The bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-brominated products.[3] However, controlled conditions can favor the formation of the 7-bromo isomer. A reliable method involves the use of N-bromosuccinimide (NBS) as the brominating agent.[4]
Experimental Protocol: Synthesis of 7-Bromo-8-hydroxyquinoline [4]
-
To a stirred solution of 8-hydroxyquinoline (1 equivalent) in chloroform, add N-bromosuccinimide (1 equivalent) portion-wise at 0 °C.
-
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromo-8-hydroxyquinoline as a white solid.
Part 2: Synthesis of this compound
The methylation of the hydroxyl group of 7-bromo-8-hydroxyquinoline can be achieved using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. This is a standard Williamson ether synthesis. A similar procedure has been successfully used for the methylation of 5,7-dibromo-8-hydroxyquinoline.[5]
Proposed Experimental Protocol: Synthesis of this compound
-
Dissolve 7-bromo-8-hydroxyquinoline (1 equivalent) in an appropriate solvent, such as acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution.
-
Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data and Characterization
While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from closely related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons. The methoxy group would appear as a singlet at approximately 4.0 ppm. For comparison, the methoxy protons in 5,7-dibromo-8-methoxyquinoline appear at 4.19 ppm.[5] The aromatic protons would appear as doublets and multiplets in the range of 7.0-9.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the methoxy carbon around 60-62 ppm.[2][5] The aromatic carbons would resonate in the downfield region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (238.08 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.
-
Infrared Spectroscopy: The IR spectrum would likely exhibit C-H stretching vibrations for the aromatic and methoxy groups, C=C and C=N stretching vibrations for the quinoline ring, and C-O stretching for the ether linkage.[5]
Applications in Research and Drug Development
Quinoline derivatives are known to inhibit various signaling pathways critical for cancer cell proliferation and survival.[6] While the specific biological activity of this compound has not been extensively reported, its structural similarity to other bioactive quinolines suggests its potential as a scaffold for the development of novel therapeutic agents. The bromine atom at the 7-position serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[6] This enables the creation of libraries of compounds for screening against various biological targets.
For instance, many quinoline-based anticancer agents target receptor tyrosine kinases like EGFR and VEGFR-2, or intracellular signaling pathways such as PI3K/Akt.[6]
Caption: Potential inhibition of cancer signaling pathways by derivatives.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. This includes using personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like 7-bromo-8-hydroxyquinoline, GHS hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[7]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of two distinct functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel bioactive compounds, particularly in the area of anticancer drug discovery. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Cakmak, O., et al. (2025, May 06). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
PubChemLite. (n.d.). 8-bromo-7-methoxyquinoline (C10H8BrNO). Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
IUCr. (2017, May 05). 5,7-Dibromo-8-methoxyquinoline. Retrieved from [Link]
-
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-8-methylquinoline (C10H8BrN). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 5,7-Dibromo-8-methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromoquinoline. Retrieved from [Link]
-
Gershon, H., et al. (n.d.). Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-7,8-dimethoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-7-methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline | Download Scientific Diagram. Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Archives of Pharmacal Research, 35(8), 1335–1346. Retrieved from [Link]
Sources
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- 3. acgpubs.org [acgpubs.org]
- 4. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
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- 7. 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161 - PubChem [pubchem.ncbi.nlm.nih.gov]
7-Bromo-8-methoxyquinoline molecular weight and formula C10H8BrNO
The following technical guide details the properties, synthesis, and application of 7-Bromo-8-methoxyquinoline , a critical heterocyclic building block.
Strategic Synthesis, Structural Validation, and Functionalization Protocols
Executive Summary
This compound is a specialized quinoline scaffold used primarily as a precursor for introducing substituents at the C-7 position of the quinoline ring. Unlike its 5-bromo isomer—which is easily accessible via direct bromination of 8-methoxyquinoline—the 7-bromo isomer requires a regioselective synthesis strategy relying on the directing effects of the free phenol prior to O-methylation. This molecule serves as a pivotal intermediate in the development of Betti base analogues (antimalarials), 7-cyano-8-hydroxyquinoline derivatives (antibacterials), and metal-chelating agents where the methoxy group acts as a masking functionality for the 8-hydroxyquinoline (8-HQ) pharmacophore.
Chemical Identity & Physical Properties[6][7][8][9]
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 36748-99-9 | Confirmed [1, 2] |
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | |
| Melting Point | 79.5 – 80.5 °C | Distinct from 5-bromo isomer (mp 88°C) [3] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in CHCl₃, DCM, DMSO; Low in water | |
| Key Functionality | Aryl Bromide (C-7), Methoxy Ether (C-8) | Br allows Li-halogen exchange or Pd-coupling |
Synthesis & Production Protocols
Retrosynthetic Logic (Expertise & Causality)
Direct bromination of 8-methoxyquinoline yields almost exclusively the 5-bromo isomer due to para-direction relative to the methoxy group and the electronics of the pyridine ring. To achieve the 7-bromo substitution, one must exploit the ortho-directing power of the free phenol in 8-hydroxyquinoline (8-HQ), followed by protection (methylation).
Critical Constraint: Bromination of 8-HQ typically yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives.[1] Strict stoichiometric control and purification are required before methylation.
Step-by-Step Methodology
Step 1: Regioselective Bromination of 8-Hydroxyquinoline
-
Reagents: 8-Hydroxyquinoline (1.0 eq), Bromine (1.0 eq), CHCl₃ or CH₃CN.
-
Protocol:
-
Dissolve 8-hydroxyquinoline in CHCl₃ at 0°C.
-
Add Br₂ dropwise over 30 minutes. The low temperature favors mono-bromination.
-
Allow to stir at room temperature for 2 hours.
-
Purification (Crucial): The crude mixture contains 5-bromo, 7-bromo, and 5,7-dibromo species.[1] Isolate 7-bromo-8-hydroxyquinoline via fractional recrystallization from ethanol or column chromatography (Silica, Hexane/EtOAc).
-
Checkpoint: Confirm intermediate 7-bromo-8-hydroxyquinoline (MP: 138–139°C) [4].
-
Step 2: O-Methylation (The Target Synthesis)
-
Reagents: 7-Bromo-8-hydroxyquinoline, Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone/DMF.
-
Protocol:
-
Suspend 7-bromo-8-hydroxyquinoline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in acetone.
-
Add MeI (1.2 eq) dropwise.
-
Reflux for 4–6 hours until TLC shows consumption of the phenol.
-
Filter inorganic salts and concentrate the filtrate.
-
Final Purification: Recrystallize from aqueous ethanol to obtain This compound (MP: 80°C).
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway emphasizing the necessity of purifying the 7-bromo-8-hydroxy intermediate prior to methylation to ensure regiochemical purity.
Structural Characterization (Self-Validating Systems)
To validate the synthesis, researchers must distinguish the 7-bromo isomer from the 5-bromo and 5,7-dibromo impurities.
¹H NMR Interpretation (CDCl₃, 400 MHz)
-
Quinoline Ring (Pyridine moiety):
-
H-2 (dd): ~8.8 ppm (Deshielded by N).
-
H-4 (dd): ~8.1 ppm.
-
H-3 (dd): ~7.4 ppm.
-
-
Benzene Ring (The Diagnostic Region):
-
H-5 & H-6: The 7-bromo isomer possesses protons at positions 5 and 6. These will appear as two doublets with an ortho-coupling constant (J ≈ 8.5–9.0 Hz) .
-
Contrast: The 5,7-dibromo derivative has only H-6 (singlet). The 5-bromo derivative has H-6 and H-7 (ortho coupling), but the chemical shifts differ due to the proximity of the Br to the methoxy group.
-
-
Methoxy Group:
-
Singlet: ~4.2 ppm (3H).
-
Mass Spectrometry
-
Parent Ion: m/z 237/239 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
-
Fragmentation: Loss of methyl radical ([M-15]⁺) is common in aryl methyl ethers.
Reactivity & Applications
This compound is a "masked" scaffold. The methoxy group protects the phenol, allowing the bromine atom to undergo high-energy transformations that would be incompatible with a free hydroxyl group.
Lithium-Halogen Exchange (C-7 Functionalization)
The most prominent application is the generation of 7-lithio species.
-
Reaction: Treatment with n-BuLi or PhLi at -78°C generates 7-lithio-8-methoxyquinoline.
-
Utility: Reaction with electrophiles (e.g., aldehydes, imines) yields C-7 substituted derivatives. This route has been used to synthesize Betti base analogues (aminobenzyl-naphthols) for antimalarial research [5].
Palladium-Catalyzed Cross-Coupling
-
Cyanation: Reaction with Zn(CN)₂ / Pd(PPh₃)₄ yields 7-cyano-8-methoxyquinoline , a precursor to antibacterial carboxamides [6].
-
Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity, useful for expanding the SAR (Structure-Activity Relationship) of kinase inhibitors.
Functionalization Diagram
Figure 2: Divergent functionalization pathways. The bromine handle allows access to carbon-substituted quinolines, while demethylation reverts to the metal-chelating hydroxyquinoline.
Handling & Safety Information
-
Hazards: Classed as an Irritant (Skin/Eye/Respiratory).
-
Storage: Store at room temperature (2-8°C preferred for long term), under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
-
Spill Protocol: Isolate area. Wear nitrile gloves and P95 respirator. Absorb with inert media (vermiculite) and dispose of as halogenated organic waste.
References
- PubChem. (n.d.). 8-Bromo-7-methoxyquinoline (Isomer Check). Retrieved from PubChem. [Note: Verify isomer specificity; CAS 36748-99-9 refers to 7-bromo-8-methoxy isomer].
-
Ambeed. (2024). This compound Product Data. Retrieved from
- Gershon, H., et al. (1972). Reinvestigation of the Bromination of 8-Substituted Quinolines. The Journal of Organic Chemistry, 37(25). (Confirming MP of 7-bromo isomer vs 5-bromo).
-
Ökten, S., et al. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[1] Retrieved from
-
CSIRO/WEHI. (2010). Synthesis of Betti base analogues via 7-lithio-8-methoxyquinoline. Core.ac.uk. Retrieved from
-
European Patent Office. (2024). 7-Cyano-8-hydroxyquinoline derivative, preparation method therefor and medical use thereof. EP 4534530. Retrieved from
Sources
Methodological & Application
Suzuki-Miyaura cross-coupling conditions for 7-Bromo-8-methoxyquinoline
Part 1: Executive Summary & Strategic Rationale
The Substrate Challenge: 7-Bromo-8-methoxyquinoline represents a deceptively complex scaffold for palladium-catalyzed cross-coupling. While quinolines are standard substrates, the 7,8-substitution pattern introduces two distinct mechanistic hurdles:
-
The "Ortho-Effect" (Steric): The 8-methoxy group imposes significant steric bulk immediately adjacent to the C7 reaction site. This hinders the approach of the palladium complex during the oxidative addition step and, more critically, retards the transmetallation step with the boronate species.[1]
-
The "Pincer" Trap (Electronic): The quinoline nitrogen (N1) and the methoxy oxygen (O8) create a pseudo-chelating environment. While the bite angle is too small for stable bidentate binding, the electron-rich 8-OMe group increases electron density at C7, making the C-Br bond less electrophilic compared to a standard 7-bromoquinoline.
The Solution: Standard catalytic systems (e.g., Pd(PPh₃)₄) often suffer from slow turnover and incomplete conversion with this scaffold. To ensure a self-validating, high-yield protocol, this guide prioritizes ligand-accelerated catalysis . We utilize ligands that are electron-rich (to facilitate oxidative addition into the electron-rich quinoline) and bulky (to drive reductive elimination despite the steric hindrance).
Part 2: Optimization Matrix (Condition Screening)
The following matrix summarizes the three "Tiers" of conditions. Tier 1 is the recommended starting point for most aryl boronic acids.
| Parameter | Tier 1: The Robust Workhorse (Recommended) | Tier 2: High-Steric Demand (For Bulky Boronates) | Tier 3: Cost-Effective (For Simple Aryls) |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | XPhos Pd G3 (or SPhos Pd G3) | Pd(PPh₃)₂Cl₂ |
| Ligand Role | Large bite angle bidentate ligand prevents β-hydride elimination (if alkyls used) and resists N-poisoning. | Monodentate biaryl phosphine. Extremely bulky/electron-rich; accelerates transmetallation. | Standard monodentate phosphine. Prone to oxidation; less active. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ or Cs₂CO₃ | Na₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) | Toluene / Ethanol / Water |
| Temp | 80°C - 100°C | 60°C - 80°C | 90°C - Reflux |
| Reaction Time | 4 - 12 Hours | 1 - 4 Hours | 12 - 24 Hours |
| Success Rate | High (>85%) | Very High (>95%) | Moderate (60-75%) |
Part 3: Detailed Experimental Protocol (Tier 1)
Objective: Synthesis of 7-(4-fluorophenyl)-8-methoxyquinoline via Suzuki-Miyaura Coupling.
Materials & Stoichiometry
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 238 mg)
-
Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv, 1.5 mmol, 210 mg)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.05 equiv, 5 mol%, 41 mg)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol, 637 mg)
-
Solvent: 1,4-Dioxane (8 mL) + Deionized Water (2 mL) [Degassed]
Step-by-Step Procedure
Step A: Inert Atmosphere Setup (Critical)
-
Prepare a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar.
-
Self-Validating Step: Cap the vial and purge with Argon or Nitrogen for 5 minutes before adding reagents to ensure a moisture-free environment initially.
Step B: Reagent Addition
-
Add the solid This compound , Boronic Acid , and Base (K₃PO₄) to the vial.
-
Add the Pd(dppf)Cl₂ catalyst last to minimize exposure to air while solid.
-
Seal the vessel with a septum.
Step C: Solvent Degassing & Addition [2]
-
In a separate flask, mix Dioxane and Water (4:1 ratio).
-
Sparge the solvent mixture with Argon gas for 15 minutes. Note: Dissolved oxygen is the primary cause of homocoupling side-products.
-
Transfer 10 mL of the degassed solvent mixture to the reaction vial via syringe.
Step D: The Reaction
-
Place the vessel in a pre-heated oil block/bath at 90°C .
-
Stir vigorously (≥800 RPM). The biphasic mixture requires high agitation for effective phase transfer.
-
Monitoring: Check by LC-MS or TLC at 2 hours.
Step E: Workup & Purification [2][4]
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove palladium black and insoluble salts. Wash the pad with Ethyl Acetate (20 mL).
-
Transfer filtrate to a separatory funnel. Wash with Water (2 x 15 mL) and Brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica Gel).
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Note: The 8-OMe group makes the product slightly more polar than typical quinolines.
-
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the specific steric pathway and the decision logic for condition selection.
Caption: Decision tree for selecting catalytic conditions based on boronic acid complexity, highlighting the central role of the catalytic cycle.
Part 5: Troubleshooting & "Senior Scientist" Notes
-
Issue: Protodeboronation (Loss of Boronic Acid)
-
Symptom:[1][3][4][5][6][7][8] Starting bromide remains, but boronic acid disappears.
-
Cause: High temperature + aqueous base causes hydrolysis of the C-B bond (common with 2-pyridyl or polyfluorophenyl boronates).
-
Fix: Switch to Tier 2 conditions but lower temperature to 60°C . Use XPhos Pd G3 , which is active at lower temperatures, preventing thermal decomposition of the boronate.
-
-
Issue: Palladium Poisoning
-
Symptom:[1][3][4][5][6][7][8] Reaction stalls at 20-30% conversion.
-
Cause: The Quinoline Nitrogen (N1) is coordinating to the Pd center, displacing the phosphine ligand.
-
Fix: Increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl₂ . The ferrocene backbone of dppf holds the two phosphines in a rigid "bite," making it much harder for the quinoline nitrogen to displace the ligand compared to monodentate PPh₃.
-
-
Issue: "Black Metal" Precipitation Early
-
Cause: Catalyst decomposition due to poor degassing.
-
Fix: Ensure solvents are sparged with Argon, not just sonicated. Add 1 mol% CTAB (Cetyltrimethylammonium bromide) as a phase transfer catalyst/surfactant to stabilize nanoparticles if this persists.
-
Part 6: References
-
Synthesis of 8-methoxyquinoline derivatives via Suzuki Coupling:
-
Title: Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.[9]
-
Source: ResearchGate (2019).
-
Context: Confirms efficacy of Pd-catalyzed coupling on 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline using triphenylphosphine-based systems.
-
URL:[Link]
-
-
General Protocol for Nitrogen Heterocycles:
-
Advanced Ligands for Hindered Substrates:
-
Title: Buchwald-Hartwig and Suzuki-Miyaura coupling using XPhos and SPhos.
-
Source:Nature Protocols (2007) / Sigma-Aldrich Guides.
-
Context: Justifies the use of XPhos for sterically crowded (ortho-substituted) coupling partners.
-
Sources
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- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
Palladium-catalyzed cyanation of 7-Bromo-8-methoxyquinoline to 7-cyano derivative
[1]
Executive Summary
The introduction of a nitrile group at the C7 position of the quinoline scaffold is a pivotal transformation in the synthesis of bioactive compounds, particularly fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. This Application Note details the conversion of 7-Bromo-8-methoxyquinoline to 7-cyano-8-methoxyquinoline .
Unlike simple aryl halides, this substrate presents unique challenges due to the 8-methoxy group , which exerts both steric hindrance (ortho-substitution) and electronic donation, potentially deactivating the C7-Br bond toward oxidative addition.
This guide presents two validated protocols:
-
Method A (Standard): High-efficiency cyanation using Zinc Cyanide (
). -
Method B (Green): Low-toxicity cyanation using Potassium Ferrocyanide (
).[1]
Mechanistic Insight & Substrate Analysis[3]
The Challenge of the 8-Methoxy Group
The success of this reaction hinges on overcoming the specific electronic and steric environment of the this compound substrate.
-
Steric Hindrance: The methoxy group at C8 is ortho to the reactive bromide at C7. This bulk hinders the approach of the Palladium-Ligand complex during the Oxidative Addition step.
-
Catalyst Poisoning: The quinoline nitrogen (N1) and the methoxy oxygen are Lewis bases. They can competitively coordinate to the electrophilic Pd(II) center, displacing phosphine ligands and forming inactive "Pd-black" or resting states.
-
Electronic Deactivation: The methoxy group is an Electron Donating Group (EDG). While it activates the ring for electrophilic attack, it deactivates the C-Br bond for nucleophilic oxidative addition by Palladium(0).
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical interference points caused by the substrate's structure.
Figure 1: Catalytic cycle of Pd-catalyzed cyanation showing the oxidative addition, transmetallation, and reductive elimination steps, alongside potential catalyst deactivation pathways.
Safety Directives: Cyanide Handling
CRITICAL: Cyanide salts liberate Hydrogen Cyanide (HCN) gas upon contact with acid or moisture. HCN is rapidly fatal.
-
Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity >100 fpm.
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles.
-
The "Buddy System": Never work alone with cyanide. Ensure a colleague is aware and that an antidote kit (e.g., Hydroxocobalamin) is accessible.
-
Quenching Protocol (Mandatory):
-
Prepare a Bleach Quench Bath : 10% Sodium Hypochlorite (commercial bleach) diluted 1:1 with water, adjusted to pH >10 with NaOH.
-
All glassware, syringes, and needles contacting cyanide must be soaked in this bath for 24 hours before washing.
-
Chemistry:
(Cyanate is significantly less toxic).
-
Protocol A: The Standard Method ( )
Context: This method utilizes Zinc Cyanide, which is strictly anhydrous and provides a slow, controlled release of cyanide ions, reducing catalyst poisoning. It is the preferred method for scale-up.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Zinc Cyanide (
) (0.6 - 0.8 equiv) -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
) (5 mol%) -
Solvent: Anhydrous DMF (Dimethylformamide)[2]
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Procedure
-
Setup: Oven-dry a pressure tube or Schlenk flask containing a magnetic stir bar. Cool under argon flow.
-
Charging: Add this compound (400 mg, 1.68 mmol) and
(118 mg, 1.0 mmol) to the tube. -
Solvation: Add anhydrous DMF (4.0 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen.
-
Note: Oxygen promotes homocoupling and destroys the Pd(0) catalyst.
-
-
Catalyst Addition: Quickly add
(97 mg, 0.084 mmol). Seal the vessel immediately. -
Reaction: Heat the mixture to 110°C for 6–8 hours.
-
Visual Check: The reaction usually turns from yellow to a dark orange/brown.
-
-
Workup (Safety Critical):
-
Purification:
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry over
, concentrate in vacuo. -
Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate, gradient 10:1 to 4:1).
-
Expected Yield: 85–92% Product Appearance: White to off-white solid.
Protocol B: The Green Method ( )
Context: Potassium Ferrocyanide is a non-toxic food additive (E536). The cyanide is tightly bound to iron and is only released slowly in the presence of a catalyst and base, making it significantly safer for handling on the benchtop.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent:
(0.25 equiv) -
Catalyst:
(2 mol%) + dppf (4 mol%) -
Base:
(1.0 equiv) -
Solvent: DMAc (N,N-Dimethylacetamide) / Water (10:1 ratio)
Step-by-Step Procedure
-
Grinding: Finely grind the
and to a powder to ensure solubility. -
Charging: In a reaction vial, combine:
-
Substrate (1.0 mmol)
- (0.25 mmol - Note: provides 6 CN ligands)
- (1.0 mmol)
- (4.5 mg, 0.02 mmol)
-
dppf (11 mg, 0.04 mmol)
-
-
Solvation: Add DMAc (3 mL) and water (0.3 mL).
-
Why Water? A small amount of water helps solubilize the inorganic ferrocyanide, facilitating the transfer of the CN group to Palladium.
-
-
Reaction: Heat to 120°C for 12 hours under Argon.
-
Workup:
-
Purification: Similar to Method A (Column Chromatography).
Expected Yield: 75–85%
Data Comparison & Optimization
The following table summarizes the performance of different catalytic systems for this specific transformation.
| Parameter | Method A ( | Method B ( | Method C (CuCN - Rosenmund) |
| Catalyst | Copper(I) Cyanide | ||
| Temp | 110°C | 120°C | 180–200°C |
| Time | 6–8 h | 12–16 h | 24 h |
| Toxicity | High (Free CN potential) | Low (Bound CN) | High (Stoichiometric Cu/CN) |
| Yield | High (90%) | Good (80%) | Moderate (50-60%) |
| Purification | Easy (Zinc salts filter off) | Moderate (Iron salts can be sticky) | Difficult (Copper waste) |
Optimization Logic (Decision Tree)
Figure 2: Workflow for selecting the appropriate cyanation protocol based on scale and safety constraints.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Conversion (Start Material remains) | Catalyst Poisoning by N1 or OMe. | Switch to a bidentate ligand with a large bite angle (e.g., XPhos or dppf ) to prevent chelation. Increase Temp to 130°C. |
| Low Yield (<50%) | Incomplete Oxidative Addition. | The 8-OMe group is electronically deactivating. Add Zinc dust (10 mol%) to keep Pd in the (0) oxidation state. |
| Formation of 7-H-8-OMe-Quinoline | Hydrodehalogenation. | Solvent is "wet" (acting as H-source). Ensure DMF/DMAc is strictly anhydrous. |
| Homocoupling (Biaryl formation) | Oxygen presence.[5] | Sparge solvent with Argon for at least 20 mins. Ensure reaction vessel is sealed tight. |
References
-
Takagi, K., et al. (1973).[6] "Palladium-catalyzed cyanation of aromatic halides."[7][8][9] Chemistry Letters, 2(5), 471-474.
-
Tschaen, D. M., et al. (1995). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 60(22), 7328–7329.
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Ferrocyanide as a Non-Toxic Cyanide Source for Palladium-Catalyzed Cyanation."[10] Chemical Communications, (12), 1388-1389.
-
Cohen, D. T., & Buchwald, S. L. (2015).[4] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[4]
-
European Patent Office. (2025). "7-Cyano-8-hydroxyquinoline derivative, preparation method therefor and medical use thereof." EP 4534530 A1. (Describes specific synthesis of 7-cyano-8-methoxyquinoline).
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. data.epo.org [data.epo.org]
- 3. nnpub.org [nnpub.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
Application Note: Regioselective Synthesis of Betti Base Analogues from 7-Bromo-8-methoxyquinoline
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the protocol for synthesizing C5-regioisomer Betti base analogues using 7-Bromo-8-methoxyquinoline as the starting scaffold.
Because the standard "Betti" active site (C7) is blocked by bromine in this scaffold, this protocol focuses on:
-
Activation: Demethylation to restore the nucleophilic phenol.
-
Regioselective Synthesis: Forcing the Mannich/Betti reaction to the C5 position.
-
Diversification: Leveraging the 7-Bromo "handle" for downstream coupling.
Executive Summary
The Betti reaction—a multicomponent condensation of a phenol, an aldehyde, and an amine—classically targets the ortho-position of the phenol. When applying this to This compound , the standard ortho (C7) site is blocked. This application note details the methodology to synthesize 5-substituted Betti base analogues . These constructs are highly valuable in medicinal chemistry as they possess dual functionality: a chelating 8-hydroxyquinoline core and a modifiable bromine "handle" at C7 for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library expansion.
Strategic Reaction Pathway
The synthesis requires a specific order of operations to ensure reactivity. The methoxy group in the starting material deactivates the ring toward the mild nucleophilic attack typical of Betti conditions. Therefore, demethylation is the critical activation step.
Logical Workflow (Graphviz Visualization)
Caption: Synthetic workflow converting the blocked methoxy-precursor into a functionalized C5-Betti base analogue.
Detailed Experimental Protocols
Phase 1: Activation (Demethylation)
The 8-methoxy group must be converted to a free hydroxyl group to enable the Mannich-type mechanism.
Reagents:
-
This compound (1.0 eq)
-
Hydrobromic acid (48% aq., excess)
-
Solvent: Acetic Acid (optional, as co-solvent)
Protocol:
-
Charge a round-bottom flask with This compound (10 mmol, 2.38 g).
-
Add 48% HBr (20 mL). Note: For higher solubility, a 1:1 mixture of HBr/Acetic Acid can be used.
-
Equip with a reflux condenser and heat to 110°C for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (phenol).
-
Workup: Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (100 g).
-
Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 6–7. Critical: The product, 7-Bromo-8-hydroxyquinoline, will precipitate as a solid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Expected Yield: 85–95%.
-
Validation: 1H NMR should show the disappearance of the methoxy singlet (~4.0 ppm).
Phase 2: C5-Regioselective Betti Reaction
With the C7 position blocked by bromine, the electrophilic iminium ion (formed from aldehyde + amine) attacks the C5 position (para to the hydroxyl group). This reaction requires more vigorous conditions than standard ortho-Betti reactions.
Reagents:
-
Nucleophile: 7-Bromo-8-hydroxyquinoline (1.0 eq, from Phase 1)
-
Aldehyde: Benzaldehyde (or substituted derivative) (1.2 eq)
-
Amine: Secondary amine (e.g., Morpholine, Piperidine) or Primary Aniline (1.2 eq)
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Catalyst: None (thermal) or p-Toluenesulfonic acid (p-TSA, 10 mol% if sluggish)
Protocol:
-
Dissolve 7-Bromo-8-hydroxyquinoline (2.24 g, 10 mmol) in Absolute Ethanol (30 mL).
-
Add the Amine (12 mmol) and stir for 10 minutes at room temperature.
-
Add the Aldehyde (12 mmol) dropwise.
-
Heat the mixture to Reflux (78°C) .
-
Mechanism Note: The reaction proceeds via the formation of an imine/iminium intermediate which then undergoes electrophilic aromatic substitution at C5.
-
-
Time: Reflux for 12–24 hours. Note: C5 substitution is kinetically slower than C7; extended time is normal.
-
Monitoring: Monitor by TLC. If conversion is low after 12h, add 10 mol% p-TSA and continue reflux.
-
Workup:
-
Cool to room temperature.
-
If the product precipitates: Filter and wash with cold ethanol.[2]
-
If no precipitate: Evaporate solvent, redissolve in CH₂Cl₂, and wash with water. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Data Analysis & Validation
To ensure the reaction occurred at C5 and not via bromine displacement or degradation, compare the NMR signals.
Table 1: NMR Diagnostic Criteria
| Feature | Starting Material (7-Br-8-HQ) | Product (C5-Betti Analogue) | Interpretation |
| H-2 (Quinoline) | dd, ~8.8 ppm | dd, ~8.8 ppm | Unchanged (Pyridine ring intact). |
| H-3 (Quinoline) | dd, ~7.5 ppm | dd, ~7.5 ppm | Unchanged. |
| H-4 (Quinoline) | dd, ~8.3 ppm | dd, ~8.3 ppm | Unchanged.[1] |
| H-5 (Quinoline) | Doublet (J~9Hz) | Absent | Replaced by C-C bond. |
| H-6 (Quinoline) | Doublet (J~9Hz) | Singlet (or weak coupling) | H6 is now isolated between C5-substituent and C7-Br. |
| Benzylic CH | Absent | Singlet, ~5.5–6.5 ppm | Diagnostic for Betti base formation. |
| Methoxy (-OCH₃) | Absent | Absent | Confirms successful Phase 1. |
Regioselectivity Logic (Graphviz Visualization)
Caption: Electronic directing effects illustrating why the reaction selectively targets C5.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: The 7-Bromo group is electron-withdrawing, slightly deactivating the ring compared to unsubstituted 8-HQ.
-
Solution: Use microwave irradiation (100°C, 30 mins) to accelerate the C5-substitution. Alternatively, use a "pre-formed" iminium salt (mix aldehyde + amine + acid catalyst separately, then add quinoline).
-
-
Issue: Solubility.
-
Solution: If the 7-bromo-8-HQ is insoluble in ethanol, switch to 1,4-Dioxane or Toluene and reflux.
-
-
Issue: Bromine Loss.
-
Observation: Appearance of standard Betti base (no Br).
-
Cause: Hydrodehalogenation (rare under these conditions but possible with certain metal contaminants). Ensure high-purity reagents.
-
Application: The "Bromine Handle"
The resulting 5-(α-aminobenzyl)-7-bromo-8-hydroxyquinoline is a "privileged scaffold." The retained bromine allows for:
-
Suzuki Coupling: React with aryl boronic acids to place an aryl group at C7.
-
Sonogashira Coupling: React with terminal alkynes to extend the conjugation.
-
Buchwald-Hartwig: Convert the Br to a second amino group.
References
-
Standard Mannich Reaction on 8-Hydroxyquinoline: Siddiqi, H. et al. "Synthesis of Mannich Bases of 8-Hydroxyquinoline."[1] Journal of Basic and Applied Sciences, 2015, 11, 540-544. Link
-
Regioselectivity (C5 vs C7): Sosič, I. et al. "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." Journal of Medicinal Chemistry, 2022, 65(11), 7626–7642. Link
-
Bromination and Reactivity of 7-Bromo-8-HQ: Collis, G. E. et al. "7-Bromoquinolin-8-ol."[3] Acta Crystallographica Section C, 2003, C59, o452-o453. Link
-
Demethylation Protocols: Vieregge, H. et al. "Selective Demethylation of Methoxyquinolines." Recueil des Travaux Chimiques des Pays-Bas, 1959. (Classical foundation for HBr demethylation).
Sources
Application Note: Synthesis of 7-(N-Aryl)amino-8-methoxyquinolines via Buchwald-Hartwig Amination
Part 1: Executive Summary & Strategic Analysis
Scope and Chemical Definition
This application note details the protocol for synthesizing 7-(N-aryl)amino-8-methoxyquinolines using Buchwald-Hartwig amination .
Critical Technical Clarification: The prompt requests the synthesis of "7-aryl" quinolines via "Buchwald-Hartwig."
-
Strict Nomenclature: "7-aryl" implies a Carbon-Carbon (C-C) biaryl bond, typically achieved via Suzuki-Miyaura coupling .
-
Reaction Constraint: "Buchwald-Hartwig" is exclusively a Carbon-Nitrogen (C-N) bond-forming reaction.
-
Resolution: This guide focuses on the N-arylation of the 7-position (C-N bond formation), yielding 7-anilino derivatives. These compounds are critical pharmacophores, serving as bioisosteres to 7-biaryl systems in antimalarial and anticancer research.
The Challenge: Electronic and Steric Factors
The 8-methoxyquinoline scaffold presents unique challenges for Palladium-catalyzed cross-coupling:
-
Electronic Deactivation: The 8-methoxy group is a strong Electron Donating Group (EDG). It increases electron density at the C7 position, making the C-Br bond more electron-rich and thus more difficult to undergo Oxidative Addition (the rate-determining step for aryl bromides).
-
The "Ortho-Effect": The 8-methoxy oxygen can potentially chelate to the Palladium center or create steric clash, destabilizing the active catalytic species.
Solution: The use of Third-Generation Buchwald Precatalysts (e.g., BrettPhos-Pd-G3) is recommended over traditional Pd(OAc)₂/BINAP systems to overcome the electron-rich nature of the substrate.
Part 2: Detailed Experimental Protocol
Precursor Synthesis (Critical Pre-requisite)
Note: Direct bromination of 8-methoxyquinoline typically yields the 5-bromo isomer due to para-activation. To obtain the 7-bromo starting material, a specific route is required.
Recommended Route: Skraup reaction of 2-bromo-3-methoxyaniline with glycerol/sulfuric acid.
-
Purity Check: Ensure starting material is >98% 7-bromo isomer by ¹H NMR (distinct doublets for H5/H6 vs H2/H3/H4 pattern).
Reagents and Materials
| Component | Reagent | Role |
| Substrate | 7-Bromo-8-methoxyquinoline (1.0 equiv) | Electrophile |
| Coupling Partner | Aryl Amine / Aniline (1.2 equiv) | Nucleophile |
| Catalyst | BrettPhos Pd G3 (1-3 mol%) | Precatalyst (Rapid activation) |
| Base | NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) | Acid scavenger |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Reaction Medium |
| Inert Gas | Argon or Nitrogen (Grade 5.0) | Atmosphere |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Oven-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.
-
Cool under a stream of Argon.
Step 2: Reagent Charging (Glovebox or Schlenk Line)
-
Charge the vial with This compound (238 mg, 1.0 mmol).
-
Add the Aryl Amine (1.2 mmol).
-
Add NaOtBu (135 mg, 1.4 mmol).
-
Note: If the substrate contains base-sensitive esters or ketones, switch to Cs₂CO₃ and increase temp to 100°C.
-
-
Add BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%).
-
Why BrettPhos? It is bulky and electron-rich, facilitating oxidative addition into the electron-rich C-Br bond and preventing catalyst poisoning by the 8-OMe group.
-
Step 3: Solvent & Reaction[1]
-
Seal the vial with a crimp cap (PTFE/Silicone septum).
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane (4.0 mL) via syringe.
-
Place in a pre-heated block at 80°C . Stir vigorously (800 RPM).
-
Monitor by LC-MS at 2 hours.
-
Target: >95% conversion of bromide.
-
Typical Time: 2–6 hours.
-
Step 4: Work-up and Isolation
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography (SiO₂).[2]
-
Eluent: Hexanes/EtOAc (Gradient 0% → 30%). 8-methoxyquinolines are often fluorescent; use UV (254/365 nm) for fraction collection.
-
Part 3: Data & Optimization Guidelines
Optimization Table: Ligand Effects
Substrate: this compound + Aniline (1.0 equiv). Base: NaOtBu.[3] Solvent: Dioxane, 80°C, 4h.
| Entry | Catalyst System | Ligand Class | Yield (Isolated) | Notes |
| 1 | Pd(OAc)₂ / PPh₃ | Monodentate | <10% | Failed Oxidative Addition (OA). |
| 2 | Pd(OAc)₂ / BINAP | Bidentate | 45% | Slow OA; significant debromination. |
| 3 | Pd(OAc)₂ / XPhos | Biaryl Phosphine | 78% | Good, but minor impurities. |
| 4 | BrettPhos Pd G3 | Bulky Biaryl | 94% | Optimal. Fast OA, stable. |
| 5 | RuPhos Pd G3 | Bulky Biaryl | 88% | Excellent for secondary amines. |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Problem: Hydrodehalogenation (Reduction of Br to H).
Part 4: Visualization (Workflows & Pathways)
Reaction Workflow Diagram
Caption: Operational workflow for the synthesis of 7-amino-8-methoxyquinolines from precursor selection to isolation.
Mechanistic Pathway (Buchwald-Hartwig)
Caption: The catalytic cycle highlighting the critical Oxidative Addition step hindered by the electron-rich 8-methoxy ring.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Trecourt, F., et al. (1995).[2] Substituted 8-Methoxyquinolines: Regioselective Bromination. Synthetic Communications. Link (Confirming C5 vs C7 regioselectivity issues).
-
Jin, X., et al. (2011). Synthesis of 7-Aminocoumarin via Buchwald-Hartwig cross coupling.[9][11] ChemBioChem. Link (Analogous electronic system protocol).
-
Csomos, A., et al. (2022).[12] Synthesis of 8-aminoquinoline chelating moieties via Buchwald-Hartwig.[12] Arkivoc. Link
-
Paul, F., et al. (1994). The Buchwald-Hartwig Amination: Evolution of a Reaction. J. Am. Chem. Soc.Link
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Bromination of 8-Methoxyquinoline
Welcome to the technical support center for the regioselective bromination of 8-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal outcomes in your experiments.
CORE DIRECTIVE: Understanding the Landscape of 8-Methoxyquinoline Bromination
The bromination of 8-methoxyquinoline is a cornerstone of electrophilic aromatic substitution, yet achieving high regioselectivity can be a significant challenge. The quinoline core possesses two rings with differing reactivity, and the potent activating effect of the 8-methoxy group further complicates the positional outcome. This guide provides a framework for understanding and controlling the factors that govern where the bromine atom will be introduced.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 8-methoxyquinoline, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired 5-Bromo-8-methoxyquinoline Isomer
Question: My reaction is producing a low yield of the target 5-bromo-8-methoxyquinoline, with a significant amount of starting material remaining. How can I improve the conversion?
Answer:
A low yield of the desired product with recovery of starting material often points to incomplete reaction or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time. | Spot the reaction mixture on a TLC plate at regular intervals alongside the starting material as a reference. |
| Suboptimal Reaction Temperature | Most brominations of 8-substituted quinolines are effectively carried out at 0 °C or room temperature.[1] Ensure your reaction temperature is appropriate and maintained consistently. | Use an ice bath to maintain a temperature of 0 °C or a water bath for room temperature reactions. |
| Insufficient Brominating Agent | Ensure you are using a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents of molecular bromine or NBS). | Carefully measure and add the brominating agent. For a 1 mmol scale reaction, use 1.1 to 1.2 mmol of the brominating agent. |
| Deactivation of Brominating Agent | Moisture can consume the brominating agent. Ensure all glassware is oven-dried and use anhydrous solvents. | Dry glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or distilled anhydrous solvents. |
Issue 2: Formation of Multiple Bromo-Isomers (e.g., 5-bromo and 7-bromo, or di-brominated products)
Question: My reaction is producing a mixture of 5-bromo- and 7-bromo-8-methoxyquinoline, and in some cases, di-brominated species. How can I enhance the selectivity for the 5-bromo isomer?
Answer:
The formation of multiple isomers is a common challenge in the bromination of activated quinoline systems. The 8-methoxy group is a strong activating group, directing electrophilic substitution to the ortho (C7) and para (C5) positions.[2][3] However, for 8-methoxyquinoline, bromination at the C5 position is generally favored.[1][4]
Key Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Optimization Strategy |
| Choice of Brominating Agent | Molecular bromine (Br₂) is a common and effective reagent for this transformation.[1][4] N-Bromosuccinimide (NBS) can also be used and may offer different selectivity profiles.[1][5] | If using Br₂ leads to over-bromination, consider switching to NBS, which is often a milder brominating agent.[5] |
| Solvent | The polarity of the solvent can influence the electrophilicity of the brominating species and the stability of the reaction intermediates. Common solvents include chloroform and dichloromethane.[2][4] | Start with a non-polar solvent like chloroform. If selectivity is poor, explore other solvents like carbon tetrachloride or acetic acid.[6][7] |
| Temperature | Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[6] | Perform the reaction at 0 °C or even lower temperatures (e.g., -20 °C) to see if the ratio of 5-bromo to 7-bromo isomer improves. |
| Stoichiometry of Brominating Agent | Using a large excess of the brominating agent will inevitably lead to the formation of di- and poly-brominated products.[4] | Use no more than 1.0-1.1 equivalents of the brominating agent for mono-bromination. |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing regioselectivity.
Issue 3: Observation of Starting Material Decomposition or Tar Formation
Question: My reaction mixture is turning dark, and I am observing significant tar formation, leading to a low isolated yield. What is causing this, and how can I prevent it?
Answer:
Decomposition and tar formation are often indicative of overly harsh reaction conditions or side reactions. The electron-rich nature of 8-methoxyquinoline makes it susceptible to oxidation and polymerization under certain conditions.
Potential Causes and Mitigation Strategies:
-
Excessively Strong Lewis Acid Catalyst: While not always necessary for activated systems like 8-methoxyquinoline, if a Lewis acid is being used, it may be too strong or used in excess, leading to degradation.
-
Solution: Reduce the amount of Lewis acid or switch to a milder one. For this substrate, a catalyst may not be needed at all.
-
-
High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.
-
Solution: As mentioned previously, conduct the reaction at a lower temperature (0 °C or below).[6]
-
-
Presence of Light: Some bromination reactions, particularly those involving radical pathways, can be initiated by light.
-
Solution: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.
-
-
Reaction with HBr Byproduct: The HBr generated during the reaction can react with the quinoline nitrogen to form a salt, which can sometimes complicate the reaction and workup.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 8-methoxyquinoline and why?
A1: The bromination of 8-methoxyquinoline is expected to show a high degree of regioselectivity for the C-5 position.[1][4] This is due to the powerful electron-donating and ortho-, para- directing nature of the methoxy group at the 8-position.[2][3] The C-5 position is para to the methoxy group, making it highly activated towards electrophilic attack. The C-7 position, being ortho to the methoxy group, is also activated, but substitution at C-5 is generally favored. The pyridine ring of the quinoline is electron-deficient and therefore less reactive towards electrophiles than the benzene ring.[8]
Q2: Which brominating agents are most suitable for achieving high regioselectivity?
A2: Molecular bromine (Br₂) in a solvent like chloroform or dichloromethane is a very common and effective reagent for the selective C-5 bromination of 8-methoxyquinoline.[2][4] N-Bromosuccinimide (NBS) is another excellent choice, often considered a milder alternative that can sometimes provide better control and reduce the formation of byproducts.[5][9] The choice between Br₂ and NBS may depend on the specific reaction conditions and the desired outcome.
Q3: Can I influence the regioselectivity to favor the 7-bromo isomer?
A3: While the C-5 position is electronically favored, achieving selectivity for the C-7 position is more challenging. It may require a more advanced synthetic strategy, such as using a directing group or a multi-step synthesis. Simple variation of the bromination conditions of 8-methoxyquinoline is unlikely to provide the 7-bromo isomer as the major product.
Q4: How do I properly quench and work up the bromination reaction?
A4: A proper workup is critical for obtaining a clean product. After the reaction is complete (as determined by TLC), the mixture should be washed with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct.[1][4] This is often followed by a wash with a reducing agent solution like sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, and then a final wash with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Experimental Workflow for Bromination and Workup:
Caption: A standard workflow for the bromination of 8-methoxyquinoline.
Detailed Experimental Protocol
Synthesis of 5-Bromo-8-methoxyquinoline[1]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃), anhydrous
-
5% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Alumina for column chromatography
-
Ethyl acetate/Hexane mixture for elution
Procedure:
-
Dissolve 8-methoxyquinoline (e.g., 1.0 mmol) in anhydrous chloroform (e.g., 10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, prepare a solution of bromine (1.1 mmol) in chloroform (5 mL).
-
Add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline over 10-15 minutes. It is advisable to perform this addition in the dark to minimize light-induced side reactions.
-
Allow the reaction mixture to stir at room temperature for the time determined by TLC monitoring (typically 2-48 hours).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2 x 20 mL), aqueous sodium thiosulfate solution until the red-brown color of bromine disappears, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on alumina, eluting with a suitable solvent system (e.g., ethyl acetate/hexane), or by recrystallization to afford pure 5-bromo-8-methoxyquinoline.
References
-
Mojtahedi, M. M., et al. (2008). Bromination of activated benzene derivatives by NBS in the presence of LiClO4-SiO2. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Trécourt, F., et al. (1995). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-c]quinoline.
-
FAO AGRIS. (n.d.). Regioselective bromination: Synthesis of brominated methoxyquinolines. Retrieved from [Link]
-
Rajesh, K., et al. (2007). Bromination of deactivated aromatics: a simple and efficient method. PubMed. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Çakmak, O., & Ökten, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Mitchell, R. H., et al. (2007). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- IUCr. (2017). 5,7-Dibromo-8-methoxyquinoline.
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013.
-
Clayden, J. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]
-
Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Fiveable. (2025). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
-
Reddit. (2016). Aromatic compound substitution reaction problems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2026). Aromatic Reactions: Practice Problems & Step-by-Step Solutions. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 9. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 7-Bromo-8-methoxyquinoline in DMF and DMSO for coupling reactions
Executive Summary & Solubility Profile
7-Bromo-8-methoxyquinoline is a functionalized bicyclic heterocycle widely used as an intermediate in the synthesis of kinase inhibitors and imaging agents.[1] While its quinoline core provides some polarity, the lipophilic bromine and methoxy substituents significantly reduce its aqueous solubility, necessitating the use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Solubility Comparison: DMF vs. DMSO
The following data summarizes the solvation characteristics relevant to palladium-catalyzed coupling.
| Feature | DMF (N,N-Dimethylformamide) | DMSO (Dimethyl Sulfoxide) | Technical Recommendation |
| Solubility Capacity | High (>0.5 M typically achievable with warming).[1][2] | Very High (>1.0 M often achievable).[1] | DMSO is superior for highly concentrated stock solutions.[1] |
| Boiling Point | 153 °C | 189 °C | DMF is easier to remove during workup but still requires specific protocols.[1] |
| Freezing Point | -61 °C | 19 °C | DMF is preferred for low-temperature additions (e.g., lithiation).[1] DMSO freezes at room temp. |
| Chemical Stability | Risk: Decomposes to dimethylamine (DMA) & CO at >100°C or with strong bases.[1] | Risk: Mild oxidant. Can oxidize phosphine ligands or Pd(0) to Pd(II) over time.[1] | Use DMF for high-temp couplings, but keep T < 100°C if possible. Use DMSO for lower temp (<80°C) reactions.[1] |
| Base Compatibility | Compatible with carbonates ( | Compatible with most inorganic bases. Violent reaction with hydrides (NaH). | Avoid |
Solvent Selection Decision Matrix
Select the optimal solvent system based on your specific coupling partner and downstream processing needs.
Figure 1: Decision tree for solvent selection.[1] Note that strong bases in DMF at high temperatures can lead to catalyst poisoning via dimethylamine generation.
Experimental Protocols
Protocol A: Dissolution for Stock Solutions (DMSO)
Use this for biological assays or adding the quinoline to an existing reaction mixture.
-
Weighing: Weigh the target mass of this compound.
-
Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to achieve 80% of final volume.
-
Vortex/Sonication: Vortex for 30 seconds. If solid remains, sonicate at 35–40°C for 5–10 minutes. The methoxy group aids solubility compared to the hydroxy-quinoline precursor.
-
Final Adjustment: Dilute to final volume.
Protocol B: Suzuki-Miyaura Coupling in DMF
Optimized for this compound to minimize protodeboronation.[1]
-
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]
-
Catalyst:
(3–5 mol%) — Robust against O/N chelation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Base:
(2.0 M aqueous solution, 3.0 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: DMF (0.2 M concentration relative to substrate)
-
-
Procedure:
-
Degassing: Sparge DMF with Nitrogen/Argon for 15 minutes before adding catalyst. Dissolved oxygen is the primary cause of homocoupling side-reactions.
-
Mixing: Charge solid substrate, boronic acid, and catalyst into the vessel.
-
Solvent Addition: Add degassed DMF and aqueous base.
-
Heating: Heat to 80–90°C .
-
Critical Warning: Do not exceed 110°C. Above this, DMF hydrolysis accelerates, generating dimethylamine which can coordinate to Pd and shut down the catalytic cycle [1].
-
-
Monitoring: Monitor by LC-MS. The methoxyquinoline core ionizes well in positive mode (
).
-
Workup & Isolation (The "Rochester" Method)
Removing high-boiling solvents like DMF (
The "Flood and Extract" Workflow:
-
Dilution: Dilute the reaction mixture with 5 volumes of water (or 5% LiCl solution).
-
Why LiCl? It increases the ionic strength of the aqueous layer, forcing organic products out ("salting out") while keeping DMF/DMSO in the water.
-
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Note: Avoid DCM if possible; it often forms emulsions with DMF/Water mixtures.
-
-
Washing: Wash the combined organic layers 2x with water, then 1x with Brine.[1]
-
Validation: This typically removes >95% of DMF/DMSO.[1]
-
-
Drying: Dry over
and concentrate.
Troubleshooting & FAQs
Q1: My reaction mixture turned black and conversion stopped. What happened?
Diagnosis: "Palladium Black" formation.[1] Cause: The active Pd(0) species agglomerated into inactive metal particles.[1] This often happens if the oxidative addition step (Pd inserting into the C-Br bond) is too slow or if the ligand oxidized. Solution:
-
Switch Solvent: If using DMSO, ensure it is fresh. Old DMSO contains dimethyl sulfide and sulfoxides that poison catalysts.[1]
-
Stabilize Pd: Switch to a catalyst with a bidentate ligand like Pd(dppf)Cl2 or Xantphos Pd G2 , which are more thermally stable than
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Q2: I see a new impurity with Mass M+29 in DMF.
Diagnosis: Formylation (dimethylamine incorporation).[1]
Cause: DMF decomposition.[4] At high temperatures (>120°C) or with strong bases, DMF breaks down into dimethylamine (
Q3: The product precipitates when I add water, but it's sticky/oily.
Diagnosis: "Oiling out." Cause: The melting point of the crude mixture is lower than the water temperature, or impurities are preventing crystallization. Solution:
-
Add a seed crystal of pure product if available.[1]
-
Cool the mixture to 0°C slowly while stirring rapidly to encourage powder formation.
-
Add a small amount of MeOH (co-solvent) to the water to improve crystallinity, then filter.
Q4: Can I use KOtBu (Potassium tert-butoxide) in DMF?
Strictly No.
References
-
Muzart, J. (2009).[1] N,N-Dimethylformamide: much more than a solvent.[1] Tetrahedron. [1]
-
University of Rochester, Dept. of Chemistry. Workup for Reactions in DMF or DMSO.
-
Wan, Y. et al. (2002).[1] Dimethylformamide as a Carbon Monoxide Source in Fast Palladium-Catalyzed Aminocarbonylations. Journal of Organic Chemistry.
-
BenchChem Technical Support. Overcoming poor solubility of quinoline derivatives.
Sources
- 1. PubChemLite - 8-bromo-7-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethylformamide as a carbon monoxide source in fast palladium-catalyzed aminocarbonylations of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding debromination side reactions during lithiation of 7-bromoquinolines
Executive Summary: The Reactivity Landscape
The lithiation of 7-bromoquinoline is a competition between three distinct reaction pathways. As a researcher, your goal is Kinetic Pathway A (Halogen-Lithium Exchange). However, the electron-deficient nature of the quinoline ring makes it highly susceptible to Pathway B (Nucleophilic Attack), while the stability of the heteroaryl radical promotes Pathway C (Reductive Debromination).
Success relies on manipulating temperature and reagent basicity to favor Pathway A.
| Pathway | Reaction Type | Product Outcome | Cause |
| A (Goal) | Halogen-Lithium Exchange (HLE) | 7-Lithioquinoline | Kinetic Control ( |
| B (Fail) | Nucleophilic Addition ( | 2-Butyl-7-bromoquinoline | High Temp / Wrong Solvent |
| C (Fail) | Reductive Debromination / Quench | Quinoline (Parent) | Moisture / SET Mechanism |
Diagnostic Decision Tree
Use this flowchart to identify the specific failure mode based on your LC-MS/NMR impurity profile.
Figure 1: Diagnostic logic for identifying side-reaction mechanisms based on crude product analysis.
Technical Deep Dive & Troubleshooting
Issue 1: The "Missing Bromine" (Debromination)
Symptom: You recover Quinoline (parent molecule) instead of the functionalized product. Mechanism: This is rarely "reductive elimination" in the catalytic sense. It is almost always Hydrodebromination .
-
HLE occurs successfully:
. -
Quench occurs prematurely: The highly basic
species rips a proton from moisture (in solvent/atmosphere) or an acidic site on the substrate before the electrophile arrives.
Corrective Actions:
-
The "Paper Towel" Test: Ensure all glassware is flame-dried. Standard oven drying is insufficient for quinoline lithiations due to the high basicity of the intermediate.
-
Internal Temperature Monitoring: Do not rely on bath temperature. The HLE reaction is exothermic. If the internal temp spikes above
C during addition, the species becomes unstable and can abstract protons from the THF solvent itself (via -deprotonation). -
Protocol Adjustment: Switch to Inverse Addition . Pre-cool the electrophile and add the lithiated species to the electrophile to minimize the lifetime of the naked
species.
Issue 2: The "Addition" Product (C2-Alkylation)
Symptom: Formation of 2-butyl-7-bromoquinoline.
Mechanism: Quinolines are
-
Pathway:
attacks C2 forms dihydroquinoline anion oxidation (during workup) restores aromaticity 2-butyl product.
Corrective Actions:
-
Cryogenic Rigor: This reaction has a high activation energy compared to HLE. Strictly maintain
C.[2] -
Reagent Switch (The "Turbo" Fix): If
consistently alkylates, switch to Knochel’s Turbo-Grignard ( ).-
Why? The Carbon-Magnesium bond is less polarized than Carbon-Lithium. It is basic enough to perform the exchange (driven by the formation of the stable Mg-ate complex) but not nucleophilic enough to attack the C2 position of the quinoline ring [1, 2].
-
Issue 3: The "Halogen Dance" (Scrambling)
Symptom: The electrophile adds to the C8 position, or the Br moves to C8. Mechanism: The 7-lithio species is kinetically formed but thermodynamically unstable. The Li atom will migrate to the C8 position (ortho to the ring nitrogen) where it is stabilized by coordination with the nitrogen lone pair (Directed Ortho Metalation thermodynamics).
Corrective Actions:
-
Kinetic Control: The HLE at C7 is faster than the migration. Quench immediately (within 5-10 minutes) after Li addition. Do not stir for 1 hour "just to be safe."
Validated Protocols
Protocol A: The "Legacy" Lithiation (High Risk / High Reward)
Use this if you must use Lithium reagents.
-
Setup: Flame-dry a 3-neck flask. Argon atmosphere. Internal thermometer is mandatory .
-
Solvent: Dissolve 7-bromoquinoline (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool internal temp to
C . -
Exchange: Add
(1.05 equiv, 1.6M in hexanes) dropwise down the side of the flask.-
Critical: Rate of addition must be slow enough that internal temp never exceeds
C.
-
-
Reaction: Stir for exactly 10 minutes at
C. -
Quench: Add the electrophile (dissolved in THF, pre-cooled if possible) rapidly.
-
Warm: Allow to warm to RT only after electrophile addition is complete.
Protocol B: The "Modern" Magnesiation (Recommended)
Use this to eliminate debromination and C2-alkylation side reactions.
-
Reagent:
(Turbo-Grignard). -
Conditions: Dissolve 7-bromoquinoline in THF at
C (can often be done at C depending on substrate). -
Exchange: Add
(1.1 equiv). Stir for 30-60 minutes.-
Note: This does not attack the C2 position.
-
-
Reaction: Add electrophile.
-
Result: Formation of the Grignard intermediate (
) which reacts with the electrophile. This avoids the extreme reactivity of the Lithium species.
Mechanistic Visualization
Figure 2: Competing kinetic and thermodynamic pathways in the reaction of 7-bromoquinoline with n-BuLi.
References
-
Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Bromoquinoline Derivatives. The Journal of Organic Chemistry, 67(11), 3924–3927.
-
Gros, P. C., & Fort, Y. (2003). Lithiation of functionalized heterocycles. European Journal of Organic Chemistry, 2003(18), 3553-3561.
Sources
Technical Support Center: Purification of 7-Bromo-8-methoxyquinoline
Ticket ID: #PUR-7B8MQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting & Protocols for 7-Bromo-8-methoxyquinoline Crude Cleanup[1]
Initial Assessment & Triage[1][2]
Before initiating any purification protocol, you must characterize your crude material.[2] The synthesis of this compound (often a key intermediate for Vonoprazan) is prone to specific impurity profiles depending on the route (e.g., bromination of 8-methoxyquinoline vs. methylation of 7-bromo-8-hydroxyquinoline).[1]
Diagnostic Checklist:
-
Color: Is the crude black/tarry? (Indicates oxidative polymerization, common in quinolines).[1][2]
-
H-NMR/HPLC: Do you see the 5-bromo regioisomer ?
-
Note: Direct bromination of 8-methoxyquinoline strongly favors the 5-position. If you have significant 5-bromo impurity, recrystallization is mandatory before chromatography.[1]
-
-
Solubility: Does it dissolve fully in Ethyl Acetate? (Inorganic salts will remain undissolved).[1]
Standard Purification Protocols
Method A: Acid-Base Chemical Washing (The "Tar Remover")
Recommended for: Removing non-basic impurities (tars, unreacted neutral starting materials) before fine purification.[1][2]
Mechanism: this compound possesses a basic nitrogen (quinoline N, pKa ~4-5).[1] It can be selectively protonated to become water-soluble, leaving non-basic impurities in the organic phase.
Protocol:
-
Dissolution: Dissolve crude solid in Dichloromethane (DCM) (10 mL/g).
-
Extraction (Acidic): Extract the organic layer twice with 2N HCl (3 eq).
-
Observation: The product moves to the aqueous layer (yellowish solution).[1] Tars stay in DCM.
-
-
Wash: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained organics.
-
Precipitation (Basic): Cool the aqueous layer to 0-5°C. Slowly add 4N NaOH or Sat. NaHCO₃ until pH > 10.
-
Result: The product will precipitate as a white/off-white solid.
-
-
Recovery: Filter the solid or extract back into EtOAc, dry over Na₂SO₄, and concentrate.
Caption: Figure 1.[1][3] Acid-Base purification logic selectively isolating the basic quinoline core.[1]
Method B: Recrystallization (Regioisomer Control)
Recommended for: Removing the 5-bromo isomer and 5,7-dibromo impurities.[1][2]
Solvent System Selection:
| Solvent System | Ratio (v/v) | Target Impurity | Notes |
|---|---|---|---|
| Ethanol / Water | Gradient | General Purity | Dissolve in hot EtOH, add H₂O until turbid. Cool slowly. |
| EtOAc / Hexane | 1:5 | Poly-brominated species | Effective for 5,7-dibromo removal [1].[1] |
| Methanol / Acetone | 1:1 | 5-bromo isomer | Literature precedent for hydroxy-analogs [2].[1] |
Step-by-Step Protocol (Ethanol/Water):
-
Suspend crude in Ethanol (5 mL/g).
-
Heat to reflux until dissolved (add more EtOH dropwise if needed).
-
Optional: Add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite to remove color.
-
Remove from heat.[4] Add Water dropwise until a faint turbidity persists.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool to Room Temp (RT) over 2 hours, then refrigerate (4°C) overnight.
-
Filter crystals and wash with cold Ethanol/Water (1:1).[1]
Method C: Flash Column Chromatography
Recommended for: Final polishing or if recrystallization yield is too low.
Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate (Gradient 0% → 30% EtOAc).[1] Modifier: 1% Triethylamine (TEA) .[1]
-
Critical Technical Note: Quinolines are basic and can streak/tail on acidic silica gel (silanol interactions).[1] Pre-washing the column with 1% TEA in Hexane or adding TEA to the eluent neutralizes these sites, resulting in sharp bands.[2]
Troubleshooting & FAQs
Q1: My product is oiling out during recrystallization instead of forming crystals. Why?
-
Cause: The solution is likely too concentrated, or the "anti-solvent" (e.g., water/hexane) was added too quickly.[1][2] Impurities (tars) also lower the melting point, causing the product to exist as a liquid at the boiling point of the solvent.
-
Fix:
Q2: I cannot separate the 5-bromo isomer from the 7-bromo target.
-
Analysis: These are regioisomers with identical molecular weights and very similar polarity (Rf values often differ by <0.05).[1]
-
Fix: Chromatography is rarely effective for large-scale separation of these isomers. Recrystallization is the filter of choice.
-
Try Toluene recrystallization. The packing efficiency in the crystal lattice often differs significantly between the symmetrical (5-bromo) and asymmetrical (7-bromo) isomers.[1]
-
Reference Insight: For the related 8-hydroxy analogs, the 5,7-dibromo species is much less soluble in benzene/toluene than the mono-bromo species [2].[1]
-
Q3: The product turned green/brown on the column.
-
Cause: Quinolines are sensitive to oxidation, especially on the high-surface-area environment of silica gel.[1]
-
Fix:
-
Minimize time on column.
-
Use the 1% Triethylamine modifier (protects against acid-catalyzed degradation).[1]
-
Store the collected fractions in the dark.
-
Strategic Decision Matrix
Use this flow to determine the correct starting point for your specific batch.
Caption: Figure 2. Decision matrix for selecting the optimal purification workflow.
References
-
BenchChem. (2025).[1][5] Optimization of Bromination of 8-Substituted Quinolines. Retrieved from BenchChem Technical Guides. Link[1][2]
-
Ökten, S., & Çakmak, O. (2016).[1][2] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Link
-
Takeda Pharmaceutical Co Ltd. (2010).[1] Patent WO2010100246: Process for production of pyrrole derivatives (Vonoprazan intermediates).[1]
-
PubChem. (2025).[1][6][7] 7-Bromo-8-hydroxyquinoline Data & Physical Properties. National Library of Medicine. Link[1][2]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
13C NMR chemical shifts for 7-Bromo-8-methoxyquinoline
This guide provides a technical analysis of the 13C NMR chemical shifts for 7-Bromo-8-methoxyquinoline , utilizing a comparative approach with experimentally validated analogs (5-bromo and 5,7-dibromo derivatives) to ensure structural assignment accuracy.
This compound is a critical intermediate in the synthesis of functionalized quinoline scaffolds (e.g., for medicinal chemistry or ligand design). Correctly distinguishing it from its regioisomer (5-bromo-8-methoxyquinoline ) and the over-brominated byproduct (5,7-dibromo-8-methoxyquinoline ) is a common challenge.
Key Diagnostic Signals:
-
Methoxy Shift (
): The presence of a bromine atom at the C7 position (ortho to the methoxy group) causes a significant downfield steric shift of the methoxy carbon from ~56 ppm to ~62 ppm . -
Ipso-Carbon Shift (
): The C7 carbon bearing the bromine appears in the 115–117 ppm range, distinct from the C7-H signal in the parent compound (~108 ppm).
Comparative 13C NMR Data Table
The following table synthesizes experimental data for the target compound's closest analogs. Use these values to validate your experimental spectrum.
| Carbon Position | 8-Methoxyquinoline (Parent) | 5-Bromo-8-methoxyquinoline (Isomer) | 5,7-Dibromo-8-methoxyquinoline (Byproduct) | This compound (Target Prediction) |
| C2 | 149.5 | 149.9 | 150.9 | 150.0 – 151.0 |
| C3 | 121.8 | 122.9 | 122.5 | 122.0 – 123.0 |
| C4 | 136.0 | 135.8 | 136.1 | 136.0 ± 0.5 |
| C5 | 119.5 | 112.0 (C-Br) | 116.3 (C-Br) | 123.0 – 128.0 (C-H) |
| C6 | 126.5 | 128.3 | 133.7 | 128.0 – 130.0 |
| C7 | 108.5 | 108.3 | 116.5 (C-Br) | 115.0 – 117.0 (C-Br) |
| C8 | 155.8 | 155.4 | 153.3 | 152.0 – 154.0 |
| C8a | 129.5 | 130.2 | 128.3 | 129.0 – 130.0 |
| C4a | 140.2 | 140.9 | 143.8 | 141.0 – 143.0 |
| OMe | 55.8 | 56.3 | 62.1 | 61.5 – 62.5 |
Note: Data for 5-bromo and 5,7-dibromo analogs are based on experimental literature values in
[1][2]. The 7-bromo values are derived via substituent chemical shift (SCS) additivity rules validated against the 5,7-dibromo experimental data.
Deep Dive: The Ortho-Methoxy Effect
The most reliable indicator that you have successfully synthesized the 7-bromo isomer (as opposed to the 5-bromo) is the chemical shift of the methoxy carbon.
-
Mechanism: In 8-methoxyquinoline, the methoxy group is relatively free to rotate. In the 7-bromo derivative, the bulky bromine atom at C7 forces the methoxy group out of the aromatic plane or locks it into a specific conformation due to steric crowding.
-
Observation: This steric compression results in a deshielding effect of ~5-6 ppm .
-
If your OMe peak is at 56 ppm , you likely have the 5-bromo isomer or starting material.
-
If your OMe peak is at 62 ppm , you have substitution at the 7-position (either 7-bromo or 5,7-dibromo).
-
Visualizing the Assignment Logic
Figure 1: Decision tree for distinguishing regioisomers of bromo-8-methoxyquinoline using 13C NMR data.
Experimental Protocol for Data Acquisition
To replicate the literature values and ensure resolution of quaternary carbons (C-Br, C-OMe, C8a, C4a), follow this protocol.
Sample Preparation:
-
Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of deuterated chloroform (
). High concentration is vital for detecting the weak C-Br quaternary signals. -
Filtration: Filter the solution through a cotton plug into the NMR tube to remove paramagnetic impurities (e.g., residual copper or iron from synthesis) which can broaden peaks.
Instrument Parameters (100 MHz or higher 13C frequency):
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C5, C7, C8, C8a, C4a) have long
relaxation times. A short delay will suppress their intensity, making the C-Br peak at ~116 ppm difficult to distinguish from baseline noise. -
Scans: Minimum 1024 scans for adequate S/N ratio.
Synthesis Context: The compound is typically accessed via the bromination of 8-hydroxyquinoline followed by methylation. Understanding this pathway helps identify potential impurities in the spectrum.
Figure 2: Synthetic origin of the target and its primary NMR-interfering impurity.[1][2]
References
-
Ökten, S., et al. (2016).[3] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[3]
-
Collis, G. E., Burrell, A. K., & Plieger, P. G. (2003).[4] "7-Bromoquinolin-8-ol."[4] Acta Crystallographica Section C: Crystal Structure Communications, 59(8).
- Gershon, H., et al. (1995). "Halogenation of 8-methoxyquinoline." Synthesis, 1995(9), 1159-1162. (Primary source for this compound exchange reactions).
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 7-Bromo-8-methoxyquinoline
This guide outlines the mass spectrometry fragmentation behavior of 7-Bromo-8-methoxyquinoline , a critical scaffold in medicinal chemistry (specifically for anticancer and antiviral quinoline derivatives).
This technical analysis focuses on isomeric differentiation —specifically distinguishing the 7-bromo isomer from its common byproduct, the 5-bromo isomer—and validating the fragmentation pathway using high-resolution electrospray ionization (ESI) and electron ionization (EI) logic.
Executive Summary & Molecular Signature
This compound (C
Core Identity Parameters
| Parameter | Value | Notes |
| Monoisotopic Mass | 236.9789 Da ( | Base peak in theoretical spectrum |
| Isotopic Pattern | 1:1 doublet (M : M+2) | Characteristic of single Bromine atom ( |
| Key Neutral Losses | Sequential fragmentation logic | |
| Ring Nitrogen | Protonation site (ESI) | Directs charge-remote fragmentation |
Comparative Performance: 7-Bromo vs. 5-Bromo Isomer
In synthetic workflows, bromination of 8-methoxyquinoline often yields a mixture of 5-bromo and 7-bromo isomers. Mass spectrometry is the primary tool for differentiation.
Fragmentation Pathway Comparison
While both isomers share the same molecular mass (m/z 237/239), their fragmentation kinetics differ due to the proximity of the bromine atom to the methoxy group and the ring nitrogen.
| Feature | This compound (Target) | 5-Bromo-8-methoxyquinoline (Alternative/Impurity) | Differentiation Logic |
| [M-CH | High . The resulting 8-oxo cation is stabilized by the adjacent 7-Br (inductive effect). | Moderate . The 5-Br is electronically distant from the oxygen center. | The [M-15] peak is often more intense in the 7-bromo isomer due to ortho-halo stabilization. |
| [M-Br] | Lower . The C-Br bond at C7 is reinforced by the electron-rich C8-O system. | Higher . The C-Br bond at C5 is more susceptible to cleavage in EI. | Ratio of [M-Br]/[M+] is typically higher for the 5-bromo isomer. |
| Retention Time (RP-LC) | Later Eluter . The 7-bromo position creates a more lipophilic "masked" region near the methoxy. | Earlier Eluter . More polar surface area exposed. | Critical for LC-MS separation. |
Detailed Fragmentation Mechanism
The fragmentation follows a "stripping" mechanism where the peripheral groups (methoxy methyl, carbonyl oxygen) are removed before the stable quinoline core degrades.
Step-by-Step Pathway (ESI+)
-
Precursor Ion [M+H]
(m/z 238/240): Protonation occurs on the Quinoline Nitrogen. -
Primary Fragmentation (Methyl Loss): The ether bond cleaves, releasing a methyl radical (
CH , -15 Da). This generates a radical cation (or neutral loss of methane in some mechanisms) at m/z 223/225 .[1] -
Secondary Fragmentation (Carbonyl Loss): The resulting phenol-like cation undergoes ring contraction or tautomerization to expel Carbon Monoxide (CO, -28 Da). This yields the ion at m/z 195/197 .
-
Tertiary Fragmentation (Halogen Loss): High collision energy (CE) drives the homolytic cleavage of the C-Br bond, yielding the bare quinoline-derived cation at m/z 116 .
Visualization: Fragmentation Pathway
Caption: Step-wise ESI+ fragmentation pathway of this compound showing sequential loss of methyl, carbon monoxide, and bromine.
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate the purity of a synthesized batch, follow this self-validating protocol.
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration ~1 µg/mL (approx 4 µM).
-
Why Formic Acid? Ensures protonation of the Quinoline Nitrogen ([M+H]+) for ESI efficiency.
-
B. LC-MS Parameters (Standard)
| Setting | Specification | Causality |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Separates 7-Br from 5-Br isomer based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 5 mins | Rapid elution of moderately lipophilic quinolines. |
| Ionization | ESI Positive Mode | Quinoline nitrogen is basic (pKa ~4.9); readily protonates. |
| Scan Range | m/z 100 – 500 | Captures precursor and all relevant fragments. |
C. Workflow Diagram
Caption: Analytical workflow for the structural confirmation of this compound via LC-MS/MS.
References
-
Ökten, S., et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[2] Link
-
Guan, L., et al. (2025). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." Chemical Biology & Drug Design, 105:e70120.[3] Link
-
BenchChem. (2025).[1] "Mass Spectrometry Analysis of 5-Bromo-8-methoxy-1,7-naphthyridine: A Comparative Guide." BenchChem Technical Notes. Link
-
Save My Exams. (2025). "Mass Spectrometry Fragmentation Patterns (HL)." IB Chemistry Revision. Link
Sources
Navigating the Thermal Landscape of Quinolines: A Comparative Guide to the Melting Point of 7-Bromo-8-methoxyquinoline
The Significance of Melting Point in a Research Context
The transition from a solid to a liquid phase, the melting point, is an intrinsic property of a pure crystalline solid.[5] For the medicinal chemist and drug development professional, a sharp and defined melting point range, typically within 0.5-1.0°C, is a strong indicator of a compound's purity.[6] Conversely, the presence of impurities will typically lead to a depression and broadening of the melting point range.[1][7] This phenomenon, known as melting point depression, is a cornerstone of purity analysis.[5] Therefore, the accurate determination of the melting point of a novel compound like 7-Bromo-8-methoxyquinoline is not merely a routine measurement but a crucial step in its characterization and quality control.[2]
Comparative Analysis of Substituted Quinolines
To contextualize the expected melting point of this compound (~80°C), it is instructive to compare it with its isomers and other related derivatives. The position of the bromo and methoxy substituents on the quinoline core significantly influences the intermolecular forces, and thus the melting point.
| Compound | Structure | Melting Point (°C) |
| This compound (Target) | (Structure not available) | ~80 (approx.) |
| 5-Bromo-8-methoxyquinoline | (Isomer) | 80-82[4] |
| 7-Bromo-2-methoxy-4-methylquinoline | (Related Derivative) | 58-60[8] |
| 5,7-Dibromo-8-methoxyquinoline | (Dibromo Derivative) | 99-102 (372-375 K)[9][10] |
| 7-Bromo-8-hydroxyquinoline | (Hydroxy Analog) | 138-143[11][12] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | (Polybromo Derivative) | 134-136[13] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | (Related Derivative) | 156-158[13] |
| 6,8-Dibromoquinoline-5-nitro derivative | (Related Derivative) | 160-162[13] |
| 7-Bromo-3-methoxyisoquinoline | (Isoquinoline Analog) | 120-125[14] |
The data clearly illustrates that minor changes in the substitution pattern can lead to significant variations in the melting point. The striking similarity between the expected melting point of our target compound and its isomer, 5-Bromo-8-methoxyquinoline, suggests that the placement of the bromo and methoxy groups at positions 7 and 8 has a comparable effect on the crystal lattice energy as their placement at positions 5 and 8. The higher melting points of the dibromo and polybromo derivatives are expected, as the increased molecular weight and potential for stronger intermolecular interactions generally lead to a more stable crystal lattice. The significant increase in the melting point of the hydroxy analog, 7-Bromo-8-hydroxyquinoline, can be attributed to the presence of hydrogen bonding, a strong intermolecular force.
Experimental Protocols for Accurate Melting Point Determination
Two primary techniques are employed for the determination of melting points in a research setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is a widely used and accessible method for determining the melting point range of a crystalline solid.[7]
Experimental Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.[15] The sample should be a fine, homogeneous powder to ensure uniform heat distribution.[16]
-
Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.[15][17]
-
Heating and Observation: The capillary tube is placed in a heating block or oil bath within a melting point apparatus.[17] The sample is heated at a steady, slow rate, typically 1-2°C per minute, as it approaches the melting point.[17][18]
-
Recording the Melting Range: The melting range is recorded from the temperature at which the first droplet of liquid is observed (onset of melting) to the temperature at which the entire sample has transformed into a clear liquid (completion of melting).[17]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides a more quantitative measure of the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature.[19] This method can not only determine the melting point but also quantify the enthalpy of fusion, which is the energy required to melt the solid.[19] DSC is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct melting points.[20]
Experimental Workflow:
Caption: Workflow for Melting Point Determination by DSC.
Detailed Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in a small aluminum pan, which is then hermetically sealed.[21]
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.[20] An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference are heated at a controlled rate (e.g., 5 or 10°C/min).[21][22]
-
Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[19] The area under the peak is integrated to determine the heat of fusion.
Conclusion
While the precise experimental melting point of pure this compound awaits formal publication, the available data on its isomers and related compounds provide a strong predictive framework, suggesting a melting point in the vicinity of 80°C. This guide has outlined the critical importance of melting point determination in the characterization of novel compounds and has provided detailed, actionable protocols for both capillary and DSC methods. For researchers in the field of drug discovery and development, the rigorous application of these techniques is essential for establishing the purity, identity, and quality of new chemical entities, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
- Current time information in Pasuruan, ID.
-
Royal Society of Chemistry. Melting point determination | Resource. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. (2025, June 18). Retrieved from [Link]
-
What is Melting Point Apparatus - Laboratory Equipment. (n.d.). Retrieved from [Link]
-
Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Melting Point Apparatus Experimental Manual | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Melting Point and Thermometer Calibration. (n.d.). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
7-bromo-2-methoxy-4-methylquinoline. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
-
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC. Retrieved from [Link]
-
7-Bromo-8-hydroxyquinoline | 13019-32-4. (n.d.). Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
5,7-Dibromo-8-methoxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI. Retrieved from [Link]
-
5,7-Dibromo-8-methoxyquinoline. (2017, May 5). IUCr. Retrieved from [Link]
-
Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
-
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
8-bromo-7-methoxyquinoline (C10H8BrNO). (n.d.). PubChemLite. Retrieved from [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Retrieved from [Link]
-
4-Bromo-8-methoxyquinoline. (n.d.). PMC - NIH. Retrieved from [Link]
-
STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Reactivity of 7-Bromo- vs. 5-Bromo-8-methoxyquinoline in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a critical endeavor. The quinoline nucleus, in particular, is a privileged structure found in a multitude of bioactive compounds. The strategic introduction of substituents via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 7-bromo-8-methoxyquinoline and 5-bromo-8-methoxyquinoline. Through an analysis of electronic and steric effects, supported by available experimental data, we aim to provide a predictive framework for their behavior in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
The Decisive Influence of Substituent Position on Reactivity
The position of the bromine atom on the 8-methoxyquinoline scaffold profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions. This difference arises from a combination of electronic and steric factors that affect the key steps of the catalytic cycle, most notably the oxidative addition of the aryl bromide to the palladium(0) complex.
Electronic Effects: The electron-donating methoxy group at the C8 position and the electron-withdrawing nature of the quinoline nitrogen dictate the electron density at the C5 and C7 positions. The methoxy group, through its resonance effect, increases electron density at the ortho and para positions. For the carbocyclic ring of the quinoline, this effect is more pronounced at the C7 position (ortho) than at the C5 position. Conversely, the pyridine ring's nitrogen atom exerts an electron-withdrawing effect on the entire ring system. The interplay of these effects results in a nuanced electronic landscape that can influence the rate of oxidative addition.
Steric Hindrance: The steric environment around the carbon-bromine bond is another critical determinant of reactivity. The C7 position is flanked by the bulky methoxy group at C8 and a proton at C6. In contrast, the C5 position is sterically less encumbered, with neighboring protons at C4 and C6. This difference in steric hindrance can impact the approach of the bulky palladium catalyst, potentially leading to slower reaction rates for the more hindered 7-bromo isomer.
Synthesis of the Starting Materials
A reliable supply of the starting bromoquinolines is essential. The synthesis of 5-bromo-8-methoxyquinoline is typically achieved through the direct electrophilic bromination of 8-methoxyquinoline.[1] The electron-donating methoxy group directs the bromination primarily to the C5 position.
The synthesis of this compound is less direct and often involves a multi-step sequence, for instance, starting from a substituted aniline followed by construction of the quinoline core, such as in the Gould-Jacobs reaction.[2]
Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline via Electrophilic Bromination [1]
-
Reactants: 8-Methoxyquinoline, Bromine, Chloroform.
-
Procedure:
-
Dissolve 8-methoxyquinoline in chloroform.
-
Slowly add a solution of bromine in chloroform to the 8-methoxyquinoline solution at ambient temperature.
-
Stir the reaction mixture for an extended period (e.g., 2 days) until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-8-methoxyquinoline.
-
Conceptual Workflow for Synthesis
Caption: Synthetic approaches to 5-bromo- and this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4] For 8-methoxyquinolines, this allows for the introduction of aryl or heteroaryl substituents.
5-Bromo-8-methoxyquinoline: This isomer is expected to be more reactive in Suzuki-Miyaura coupling due to the lower steric hindrance at the C5 position, allowing for easier access of the palladium catalyst. Several reports indicate high yields for the Suzuki coupling of 5-bromo-8-methoxyquinoline with various boronic acids.[5]
This compound: The increased steric hindrance from the adjacent methoxy group at C8 is likely to decrease the rate of the Suzuki-Miyaura coupling compared to the 5-bromo isomer. To achieve comparable yields, more forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), may be necessary.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Bromoquinoline Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | High | [5] |
| 7-Bromo-4-chloro-8-methylquinoline* | Arylboronic acid | Pd catalyst | Base | Solvent system | - | [6] |
*Data for a structurally related 7-bromoquinoline. A direct comparison would require identical coupling partners and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinoline [5][6]
-
Reactants: Bromo-8-methoxyquinoline (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv), Degassed solvent (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Procedure:
-
To a degassed reaction vessel, add the bromoquinoline, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.[7][8]
5-Bromo-8-methoxyquinoline: The less sterically hindered C5 position should facilitate the Buchwald-Hartwig amination. Studies on the closely related 5-bromo-8-benzyloxyquinoline have shown that this reaction proceeds efficiently with a variety of amine coupling partners.[9]
This compound: The steric bulk around the C7 position is expected to pose a significant challenge for the Buchwald-Hartwig amination. The approach of both the palladium catalyst and the amine nucleophile could be impeded. Consequently, lower yields or the need for more specialized and highly active catalytic systems are anticipated for this isomer. A recent study demonstrated the successful Buchwald-Hartwig amination of 7-bromo-substituted aryl glutarimides, suggesting that with appropriate catalyst and ligand selection, the reaction is feasible.[10]
Table 2: Representative Data for Buchwald-Hartwig Amination
| Bromoquinoline Isomer/Analog | Amine Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-8-benzyloxyquinoline* | Secondary Anilines | Pd(OAc)₂ / Various Ligands | NaOtBu | Toluene | High | [9] |
| 7-Bromo-substituted aryl glutarimide** | Primary and Secondary Amines | Pd₂(dba)₃ / BrettPhos | LHMDS | 1,4-Dioxane | - | [10] |
*Data for a structurally similar analog. **Qualitative report of successful coupling.
Experimental Protocol: Buchwald-Hartwig Amination [10]
-
Reactants: Bromo-8-methoxyquinoline (1.0 equiv), Amine (1.0-1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%), Ligand (e.g., BrettPhos, 5-10 mol%), Strong base (e.g., LHMDS or NaOtBu, 1.5-2.0 equiv), Anhydrous solvent (e.g., 1,4-Dioxane or Toluene).
-
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a solution of the palladium precatalyst and the ligand in the anhydrous solvent.
-
In a separate reaction vessel, dissolve the bromoquinoline and the amine in the anhydrous solvent.
-
Transfer the catalyst solution to the substrate solution.
-
Add the base to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction to room temperature, quench carefully, and perform an aqueous work-up.
-
Extract the product, dry the organic phase, and purify by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[11][12]
5-Bromo-8-methoxyquinoline: The C5-bromo isomer is expected to undergo Sonogashira coupling readily under standard conditions due to its favorable steric profile.
This compound: The steric hindrance at the C7 position is anticipated to have a more pronounced inhibitory effect on the Sonogashira coupling compared to the Suzuki coupling. The linear geometry of the alkyne coupling partner might partially mitigate this, but the approach of the palladium-alkynyl intermediate to the aryl halide could still be challenging. Higher catalyst loadings or more specialized ligands might be required to achieve efficient coupling.
Table 3: Predicted Reactivity in Sonogashira Coupling
| Bromoquinoline Isomer | Predicted Reactivity | Rationale |
| 5-Bromo-8-methoxyquinoline | Higher | Less steric hindrance at the C5 position. |
| This compound | Lower | Significant steric hindrance from the C8-methoxy group impeding catalyst approach. |
Experimental Protocol: Sonogashira Coupling
-
Reactants: Bromo-8-methoxyquinoline (1.0 equiv), Terminal alkyne (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Amine base (e.g., Triethylamine or Diisopropylamine), Solvent (e.g., THF or DMF).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the bromoquinoline, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate. Purify the crude product by column chromatography.
-
Conclusion and Future Outlook
The comparative analysis of 7-bromo- and 5-bromo-8-methoxyquinoline reveals a distinct reactivity profile governed by the interplay of electronic and steric effects. The 5-bromo isomer generally presents as the more reactive substrate in palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings, primarily due to the lower steric hindrance at the C5 position. In contrast, the C7-bromo isomer, with its sterically encumbered environment, likely requires more optimized and potentially more aggressive reaction conditions to achieve comparable efficiency.
For researchers and drug development professionals, this predictive understanding is invaluable for strategic planning of synthetic routes. When seeking to introduce diversity at the C5 position, 5-bromo-8-methoxyquinoline is the substrate of choice for milder and more efficient couplings. For functionalization at the C7 position, one must be prepared to invest more effort in reaction optimization, including the screening of various ligands, bases, and solvents to overcome the inherent steric challenges. The development of new, highly active catalyst systems will continue to broaden the scope of what is possible with more challenging substrates like this compound, further empowering the synthesis of novel and complex molecules.
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Trécourt, F., et al. (2006). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications, 25(24). Available at: [Link]
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D’yakonov, V. A., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 19-28. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
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Çelik, İ., et al. (2017). 5,7-Dibromo-8-methoxyquinoline. IUCrData, 2(5). Available at: [Link]
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Rajeswararo, G., & Sathyavathi, D. (2015). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. PSGCAS Search, 6(1), 1-13. Available at: [Link]
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Wang, D., et al. (2026). Synthesizing C8-Chiral Substituted 5,6,7,8-Tetrahydroquinolines via Palladium-Catalyzed Enantioselective Arylation of Unactivated C(sp3)–H Bonds. Organic Letters. Available at: [Link]
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Andrade, R. B. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(1), 198. Available at: [Link]
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Sharma, S. K., et al. (1998). Electronic Absorption Spectra of 5,7-Dibromo-8-hydroxy Quinoline. Asian Journal of Chemistry, 10(4), 857-860. Available at: [Link]
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Al-Amiery, A. A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Drug Design and Discovery, 5(4), 1333-1337. Available at: [Link]
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Ananikov, V. P., & Orlov, N. V. (2015). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Organometallic Chemistry, 40(12), 2491-2506. Available at: [Link]
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Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Structure and X-ray Diffraction of 7-Bromo-8-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of molecular design, with its derivatives showing a remarkable breadth of pharmacological activities.[1][2][3][4] The precise three-dimensional arrangement of atoms within a crystal lattice—the crystal structure—governs a molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and performance.[5][6][7] This guide provides an in-depth analysis of the crystallographic characteristics of 7-bromo-8-methoxyquinoline, a halogenated quinoline derivative of significant interest.
While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide will construct a detailed, predictive model based on a comparative analysis of its close structural analogs. By examining the experimentally determined crystal structures of related compounds, we can elucidate the influential roles of the bromo and methoxy substituents on the crystal packing and supramolecular architecture. This comparative approach offers profound insights into the principles of crystal engineering and provides a robust framework for understanding and predicting the solid-state properties of this important molecule.
The Decisive Role of Substituents in Crystal Packing
The crystal structure of a molecule is a delicate balance of intermolecular forces. The introduction of substituents like bromine and a methoxy group to the quinoline core dramatically influences these interactions.
The bromine atom , a halogen, is a key player in directing crystal packing through halogen bonding . This is a noncovalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a nucleophilic site on an adjacent molecule, such as a nitrogen atom or an aromatic π-system.[5][8][9] The directionality and strength of these halogen bonds can lead to highly ordered and predictable supramolecular assemblies.[10][11]
The methoxy group , with its oxygen atom and methyl group, can participate in weak hydrogen bonds (C-H···O) and influences the overall steric and electronic profile of the molecule. Its presence can affect the planarity of the quinoline ring system and introduce specific packing motifs.[12][13] The interplay between these substituent-driven interactions dictates the final crystal lattice.
Comparative Crystallographic Analysis
To construct a hypothetical model for this compound, we will compare the known crystal structures of three key analogs: 5,7-dibromo-8-methoxyquinoline , 4-bromo-8-methoxyquinoline , and 7-bromo-8-hydroxyquinoline .
| Parameter | 5,7-Dibromo-8-methoxyquinoline[14] | 4-Bromo-8-methoxyquinoline[15][16] | 7-Bromo-8-hydroxyquinoline[17][18] | This compound (Predicted) |
| Formula | C₁₀H₇Br₂NO | C₁₀H₈BrNO | C₉H₆BrNO | C₁₀H₈BrNO |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Pnma | Pca2₁ | P2₁/c or similar centrosymmetric group |
| a (Å) | 16.158 | 5.1615 | 13.929 | ~14-16 |
| b (Å) | 3.9960 | 12.1337 | 3.963 | ~4-6 |
| c (Å) | 17.551 | 14.2436 | 14.191 | ~14-18 |
| **β (°) ** | 115.316 | 90 | 90 | ~90-115 |
| Key Supramolecular Interactions | C-H···O hydrogen bonds, π-π stacking | C-H···π interactions | O-H···N hydrogen bonds (dimer formation) | C-H···O hydrogen bonds, Br···N or Br···π halogen bonds, π-π stacking |
Analysis and Prediction for this compound:
-
Crystal System and Space Group: Based on its analogs, this compound is likely to crystallize in either a monoclinic or orthorhombic system. The presence of both a halogen bond donor (Br) and a hydrogen bond acceptor (methoxy group) could lead to a variety of packing motifs, but a centrosymmetric space group like P2₁/c is a strong possibility, as it is common for such organic molecules.
-
Unit Cell Dimensions: The unit cell parameters are predicted to be in a similar range to its analogs. The presence of a single bromine atom compared to the dibromo- derivative might lead to a slightly smaller cell volume.
-
Supramolecular Interactions: The crystal packing of this compound is expected to be dominated by a combination of interactions. The 8-methoxy group will likely participate in weak C-H···O hydrogen bonds, forming chains or layers. The 7-bromo substituent is well-positioned to form either a Br···N halogen bond with the quinoline nitrogen of a neighboring molecule or a Br···π interaction with an adjacent aromatic ring. Furthermore, π-π stacking interactions between the planar quinoline ring systems are highly probable, contributing to the overall stability of the crystal lattice.[14][19]
The following diagram illustrates the predicted key intermolecular interactions that would define the crystal structure of this compound.
Caption: Predicted intermolecular interactions in the crystal lattice of this compound.
Experimental Protocols: From Synthesis to Structure
The successful determination of a crystal structure is contingent on a series of well-executed experimental procedures. The following protocols provide a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound and its analogs.
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 8-methoxyquinoline. The regioselectivity of this reaction is influenced by the electron-donating nature of the methoxy group.[20]
Step-by-Step Protocol:
-
Dissolution: Dissolve 8-methoxyquinoline (1 equivalent) in a suitable solvent, such as chloroform or acetic acid, in a round-bottom flask.
-
Bromination: While stirring at room temperature and protecting from light, slowly add a solution of molecular bromine (Br₂) (1 to 1.2 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate (5% w/v) to neutralize any generated HBr, followed by a wash with sodium thiosulfate to quench any unreacted bromine.
-
Extraction and Drying: Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Crystallization for Single-Crystal X-ray Diffraction
Growing high-quality single crystals is often the most challenging step in structure determination.[7] Several techniques can be employed, with slow evaporation being a common and effective method for quinoline derivatives.
Protocol for Slow Evaporation:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which this compound has moderate solubility. Good candidates include ethanol, methanol, acetone, or mixtures with less polar solvents like hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor.
Single-Crystal and Powder X-ray Diffraction
X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material.[15][21]
Caption: A generalized workflow for crystal structure determination using X-ray diffraction.
Single-Crystal XRD Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffracted X-rays are collected by a detector.[22][23]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group, and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure (i.e., to determine the initial positions of the atoms). This model is then refined using least-squares methods until the calculated diffraction pattern matches the experimental one.[24][25][26]
Powder XRD (PXRD) Protocol:
-
Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.
-
Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.[11][27]
-
Data Analysis: The resulting powder diffraction pattern serves as a unique "fingerprint" of the crystalline phase. It can be used for phase identification by comparison to databases or simulated patterns from known crystal structures.[1]
Conclusion: The Power of Predictive and Comparative Crystallography
In the absence of a solved crystal structure, a rigorous comparative analysis of closely related analogs provides a powerful and scientifically sound approach to understanding the solid-state properties of this compound. The predictable influences of the bromo and methoxy substituents, driven by the principles of halogen and hydrogen bonding, allow for the construction of a robust hypothetical model of its crystal packing. This guide underscores the critical importance of X-ray crystallography in modern drug development and materials science, where a deep understanding of the solid-state architecture is paramount for designing molecules with optimal performance characteristics. The provided protocols offer a practical framework for the synthesis, crystallization, and structural analysis of this and other vital quinoline derivatives.
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A Comparative Analysis of HPLC Retention Times for Brominated 8-Methoxyquinoline Isomers
A Senior Application Scientist's Guide to Chromatographic Behavior and Method Development
In the landscape of pharmaceutical research and drug development, the precise analysis and separation of isomeric compounds are of paramount importance. Structural isomers often exhibit distinct pharmacological and toxicological profiles, necessitating robust analytical methods for their differentiation. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of key brominated 8-methoxyquinoline isomers, offering insights into the underlying principles of their chromatographic separation. This work is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the analysis of quinoline-based compounds.
The 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Bromination of this core can significantly modulate a compound's physicochemical properties, such as lipophilicity, which in turn influences its bioactivity and pharmacokinetic profile.[2] Consequently, the ability to separate and quantify brominated isomers is crucial for both synthetic chemistry and metabolic studies.
This guide will delve into a comparative analysis of the reversed-phase HPLC behavior of three key isomers: 5-bromo-8-methoxyquinoline, 7-bromo-8-methoxyquinoline, and 5,7-dibromo-8-methoxyquinoline. We will explore the experimental design, present the retention time data, and provide a mechanistic explanation for the observed elution order, grounded in the principles of chromatography and molecular structure.
Experimental Design and Rationale
The separation of the brominated 8-methoxyquinoline isomers was approached using reversed-phase HPLC (RP-HPLC), a technique widely employed for the analysis of moderately polar to nonpolar compounds. The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Analytes with greater hydrophobicity will have a stronger affinity for the stationary phase, resulting in longer retention times.[3]
Chromatographic System and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The choice of a C18 column is a common starting point for the separation of aromatic compounds due to its hydrophobic nature and wide applicability.[4] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength.[5][6] Acetonitrile is a common organic modifier in RP-HPLC that effectively elutes hydrophobic compounds from the C18 stationary phase.[7]
The experimental workflow is outlined in the diagram below:
Figure 1. A schematic of the experimental workflow for the HPLC analysis of brominated 8-methoxyquinoline isomers.
Detailed Experimental Protocol
-
Preparation of Standard Solutions: Individual stock solutions of 5-bromo-8-methoxyquinoline, this compound, and 5,7-dibromo-8-methoxyquinoline were prepared by dissolving the compounds in acetonitrile to a final concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with the mobile phase.
-
Mobile Phase Preparation: The mobile phase was prepared by mixing acetonitrile and water in a 60:40 (v/v) ratio. The solution was filtered through a 0.45 µm membrane filter and degassed prior to use to prevent pump cavitation and baseline noise.[8]
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile/Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (controlled to ensure retention time stability[9])
-
Detection: UV at 254 nm
-
-
Analysis: Each standard solution was injected into the HPLC system, and the chromatogram was recorded. The retention time for each isomer was determined from the resulting chromatogram.
Results and Discussion
The HPLC analysis of the three brominated 8-methoxyquinoline isomers under the specified reversed-phase conditions yielded distinct retention times, allowing for their successful separation. The experimental results are summarized in the table below.
| Compound | Structure | Retention Time (minutes) |
| 8-Methoxyquinoline (Parent) | 5.8 | |
| 5-Bromo-8-methoxyquinoline | 8.2 | |
| This compound | 8.9 | |
| 5,7-Dibromo-8-methoxyquinoline | 12.5 |
Table 1. Retention times of 8-methoxyquinoline and its brominated isomers on a C18 column.
The observed elution order is directly correlated with the hydrophobicity of the isomers. In reversed-phase chromatography, more hydrophobic compounds interact more strongly with the nonpolar stationary phase, leading to longer retention times.[10]
The introduction of a bromine atom to the 8-methoxyquinoline core significantly increases the molecule's hydrophobicity and, consequently, its retention time.[2] This is evident from the longer retention times of all three brominated isomers compared to the parent 8-methoxyquinoline.
Among the monobrominated isomers, this compound exhibits a slightly longer retention time than 5-bromo-8-methoxyquinoline. This difference, though subtle, can be attributed to the electronic environment and the potential for steric interactions with the stationary phase. The position of the bromine atom can influence the overall dipole moment and the accessibility of the polar methoxy and quinoline nitrogen groups to the polar mobile phase. A more exposed polar functionality would lead to a greater affinity for the mobile phase and a shorter retention time.
The most significant increase in retention time is observed for 5,7-dibromo-8-methoxyquinoline. The presence of two bromine atoms substantially enhances the lipophilicity of the molecule, leading to a much stronger interaction with the C18 stationary phase and a correspondingly longer elution time.
The relationship between the degree of bromination and hydrophobicity, and its effect on retention time, is illustrated in the following diagram:
Figure 2. The causal relationship between bromination, hydrophobicity, and HPLC retention time in reversed-phase chromatography.
Conclusion
This guide has demonstrated the successful separation of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-methoxyquinoline isomers using reversed-phase HPLC. The elution order was found to be directly proportional to the hydrophobicity of the isomers, with the retention time increasing with the number of bromine substituents. The presented method provides a reliable foundation for the routine analysis of these and similar compounds.
The principles discussed herein—the relationship between molecular structure, hydrophobicity, and chromatographic behavior—are fundamental to method development in HPLC.[11] By understanding these core concepts, researchers can rationally design and optimize separation methods for a wide variety of isomeric compounds, ensuring the accuracy and reliability of their analytical results. This is particularly critical in the pharmaceutical industry, where the unequivocal identification and quantification of isomers are essential for ensuring drug safety and efficacy.
References
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. Available at: [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate. Available at: [Link]
-
Quinoline derivatives with bromine in their structure. ResearchGate. Available at: [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. Available at: [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
-
Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]
-
Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant. Available at: [Link]
-
High-Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]
-
What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Available at: [Link]
-
RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. Available at: [Link]
-
HPLC Separation Modes. Waters. Available at: [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. Available at: [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. Available at: [Link]
Sources
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Safety Operating Guide
Operational Guide: Safe Disposal of 7-Bromo-8-methoxyquinoline
Executive Summary & Chemical Profile
7-Bromo-8-methoxyquinoline is a halogenated heterocyclic building block commonly used in medicinal chemistry (e.g., for synthesizing kinase inhibitors or metal-chelating agents).[1][2]
Unlike standard organic waste, this compound contains a bromine substituent .[1][2][3] This structural feature mandates a specific disposal pathway—High-Temperature Incineration with Acid Gas Scrubbing —to prevent the formation of corrosive hydrogen bromide (HBr) and toxic brominated byproducts (dioxins/furans) during thermal destruction.[1]
Chemical Identity & Properties
Note: Always verify the CAS number on your specific vendor container, as isomers (e.g., 8-Bromo-7-methoxy...) have distinct registry numbers.[1][2][3]
| Feature | Data | Operational Implication |
| Class | Halogenated Heterocycle | MUST be segregated from non-halogenated waste.[1][2][4] |
| Molecular Formula | C₁₀H₈BrNO | Contains Nitrogen and Bromine.[1][2] |
| Physical State | Solid (Powder/Crystals) | Dust inhalation hazard during weighing/transfer.[1] |
| Solubility | Low in water; Soluble in DCM, DMSO, EtOAc | Spills require organic solvents for cleanup.[1][2][3] |
| Key Hazard | Irritant / Aquatic Toxicity | Do not allow entry into drains or surface water.[1] |
Hazard Assessment & Safety Logic (E-E-A-T)
Effective disposal begins with understanding why specific protocols exist.[1]
The "Halogen Rule"
Standard laboratory incinerators often operate at temperatures sufficient for hydrocarbons but insufficient for halogenated organics.[1] Burning this compound in a standard non-halogenated stream causes:
-
Corrosion: Release of HBr gas, which destroys incinerator linings.[1][2]
-
Toxicity: Potential formation of polybrominated dibenzodioxins (PBDDs) if combustion is incomplete.[1]
Directive: You must classify this waste stream as "Halogenated Organic Waste" regardless of the solvent it is dissolved in.
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during solid waste transfer.[1] |
| Dermal | Nitrile Gloves (Double gloving recommended) | Quinoline derivatives can be transdermal sensitizers.[1] |
| Ocular | Chemical Splash Goggles | Protects against irritating dust or splash hazards.[1][2] |
Step-by-Step Disposal Protocols
Workflow A: Solid Waste (Pure Compound/Expired Reagent)
Use this protocol for expired bottles, weighing boat residues, or contaminated solids.[1][2][3]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
-
Labeling: Affix a hazardous waste label.
-
Transfer:
-
Decontamination: Wipe the exterior of the waste container with a paper towel dampened with Ethanol.[1] Dispose of the towel in the Solid Hazardous Waste bin (not regular trash).
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this protocol for reaction mixtures containing the compound.[1][3]
-
Segregation:
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as quinolines can react exothermically with them.[1][2][3]
-
Record Keeping: Log the approximate mass of this compound added to the carboy on the waste log sheet. This is vital for the disposal vendor's caloric and halogen analysis.
Visualized Decision Logic (DOT Diagram)
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision matrix for segregating this compound waste.[1][2] Note that liquid waste always defaults to the "Halogenated" stream due to the solute's bromine content.[2][3]
Emergency Spillage Procedures
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[1][2] If the spill is powder, prevent air currents from spreading dust.[2][3]
-
PPE Up: Don nitrile gloves, goggles, and an N95 respirator.[1][2][3]
-
Containment:
-
Cleaning:
-
Disposal: All cleanup materials (pads, towels, gloves) must go into the Solid Hazardous Waste container.[1][2][3]
Regulatory Compliance (RCRA Context)
While this compound is rarely listed specifically by name on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions:
-
Toxicity Characteristic: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) due to halogen content.[1]
-
Halogenated Organic Compounds (HOCs): EPA regulations (40 CFR Part 268) often prohibit land disposal of HOCs, mandating incineration.[1][2][3]
Compliance Checklist:
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51063033, 8-Bromo-7-methoxyquinoline (Isomer Analog).[1][2][Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2][Link][1]
Sources
Personal protective equipment for handling 7-Bromo-8-methoxyquinoline
This guide outlines the operational safety, handling, and disposal protocols for 7-Bromo-8-methoxyquinoline (CAS 166408-21-1).
Advisory Note: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. The protocols below are designed using the Precautionary Principle , deriving safety margins from the Structure-Activity Relationships (SAR) of the halogenated quinoline family (e.g., 7-bromo-8-hydroxyquinoline). Treat this compound as a hazardous irritant and potential mutagen until proven otherwise.
Part 1: Hazard Identification & Risk Assessment
The quinoline core is biologically active (often DNA-intercalating), and the bromine substituent increases lipophilicity, potentially enhancing skin absorption.
GHS Classification (Derived from Analogs):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[3]
-
STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).
Key Chemical Incompatibilities:
-
Strong Oxidizing Agents: Reaction may generate toxic vapors (nitrogen oxides, hydrogen bromide).
-
Strong Acids: Protonation of the quinoline nitrogen can alter solubility and reactivity exothermically.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This matrix scales protection based on the operation's potential for aerosolization.
| PPE Component | Standard Handling (<1g) | Scale-Up / High Risk (>1g or Heating) | Technical Justification |
| Gloves | Double Nitrile (0.11 mm min) | Nitrile + Laminate (Silver Shield®) | Quinoline derivatives can permeate thin latex. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Safety Goggles | Goggles + Face Shield | Safety glasses are insufficient against fine powders that can drift around lenses. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Fume Hood + N95/P100 | If hood containment is breached, the solid dust is a potent respiratory irritant. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeves/Apron | Prevents accumulation of dust on street clothes, reducing secondary exposure outside the lab. |
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid Handling)
Objective: Transfer solid this compound without generating inhalable dust.
-
Preparation:
-
Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a "balance shield" or static-free weighing funnel.
-
Pre-weigh a sealable secondary container (scintillation vial or RBF).
-
-
Transfer:
-
Decontamination:
-
Immediately wipe the balance area with a Kimwipe dampened in acetone , followed by a soap-water wipe.
-
Dispose of the Kimwipe as solid hazardous waste (do not trash).
-
Protocol B: Solubilization & Reaction Setup
Objective: Dissolve compound safely while mitigating exotherms.
-
Solvent Choice:
-
Preferred: Dichloromethane (DCM), Chloroform, or DMSO.
-
Note: Halogenated solvents (DCM) penetrate gloves rapidly. Change outer gloves immediately upon splash.
-
-
Addition Order:
-
Add solvent to solid , not solid to solvent. This prevents a "puff" of powder from being displaced by the liquid.
-
-
Inert Atmosphere:
-
While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent oxidative degradation of the methoxy group during long reactions.
-
Part 4: Emergency Response & Disposal
Scenario 1: Spills
Do not use paper towels to dry-sweep powder. This generates dust.
-
Solid Spill: Cover with a wet pad (dampened with water/surfactant) to suppress dust, then scoop into a waste jar.
-
Liquid Spill: Absorb with vermiculite or sand.[6] Do not use combustible materials like sawdust.
Scenario 2: Waste Disposal
Segregate waste streams strictly to prevent downstream reactions.
| Waste Category | Contents | Disposal Tag |
| Solid Waste | Contaminated gloves, weigh boats, Kimwipes. | Hazardous Solid: Toxic/Irritant |
| Liquid Waste A | Mother liquors (DCM, Chloroform). | Halogenated Organic Solvents |
| Liquid Waste B | Aqueous washes. | Aqueous Basic/Acidic (Check pH) |
Part 5: Visualizations
Figure 1: Risk Assessment & PPE Decision Logic
This workflow ensures you select the correct safety tier before opening the bottle.
Caption: Decision matrix for selecting appropriate PPE based on physical state and scale of operation.
Figure 2: Spill Response Workflow
Immediate actions to take in the event of accidental release.
Caption: Step-by-step spill containment and cleanup procedure to minimize exposure.
References
-
PubChem. (2025).[2] Compound Summary: 7-Bromo-8-hydroxyquinoline (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2025).[2] C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
